Caii-IN-2
Description
Properties
Molecular Formula |
C18H19BrN4S |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]thiourea |
InChI |
InChI=1S/C18H19BrN4S/c1-23(2)17-11-5-14(6-12-17)4-3-13-20-22-18(24)21-16-9-7-15(19)8-10-16/h3-13H,1-2H3,(H2,21,22,24)/b4-3+,20-13+ |
InChI Key |
FVKZOEVVROLPGC-LLDJEOIGSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=N/NC(=S)NC2=CC=C(C=C2)Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NNC(=S)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Inhibition of Carbonic Anhydrase II: Mechanisms, Methodologies, and the Influence of Calcium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of inhibitors on Carbonic Anhydrase II (CA-II), with a particular focus on thiosemicarbazide derivatives as a representative class of inhibitors. Given the potential ambiguity in inhibitor nomenclature, this guide also explores the significant modulatory role of calcium in CA-II activity. The content herein is curated to provide actionable insights for professionals engaged in drug discovery and development.
Introduction to Carbonic Anhydrase II
Human Carbonic Anhydrase II (hCA-II) is a zinc-containing metalloenzyme that plays a pivotal role in numerous physiological processes.[1] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction fundamental to pH regulation, CO2 transport, and fluid secretion.[1] Dysregulation of CA-II activity is implicated in various pathologies, including glaucoma, epilepsy, and certain cancers, making it a well-established therapeutic target.[1][2]
Mechanism of Action of Thiosemicarbazide-Based CA-II Inhibitors
While a specific inhibitor designated "Caii-IN-2" is not prominently documented in scientific literature, "CAII-IN-1" is a known thiosemicarbazide derivative that acts as a potent CA-II inhibitor. Thiosemicarbazones represent a significant class of CA-II inhibitors.[3]
The primary mechanism of action for many CA-II inhibitors, including thiosemicarbazones, involves direct interaction with the zinc ion (Zn²⁺) located at the core of the enzyme's active site.[4] This interaction disrupts the catalytic cycle of the enzyme. The thiosemicarbazide moiety is crucial for the inhibitory activity.[3]
The general inhibitory mechanism can be summarized as follows:
-
Binding to the Active Site: The inhibitor enters the conical active site cleft of CA-II.[5]
-
Coordination with Zinc: A key functional group of the inhibitor, often a deprotonated nitrogen or sulfur atom, coordinates with the Zn²⁺ ion. This displaces the zinc-bound water molecule (or hydroxide ion) that is essential for the catalytic hydration of CO₂.[4][6]
-
Formation of a Stable Complex: The inhibitor forms a stable adduct with the enzyme, effectively blocking substrate access to the active site and inhibiting its catalytic function.[4]
Molecular docking studies have shown that these inhibitors fit well within the active site of CA-II, and their binding is further stabilized by interactions with surrounding amino acid residues.[3]
The inhibitory potency of various compounds against CA-II is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The following table summarizes these values for selected CA-II inhibitors, including the well-characterized acetazolamide and representative thiosemicarbazone derivatives.
| Inhibitor Class | Compound | Target Isoform | IC₅₀ (µM) | Kᵢ (nM) | Reference |
| Sulfonamide | Acetazolamide | hCA II | - | 12 | [7] |
| Sulfonamide | Brinzolamide | hCA II | - | 3.2 | [8] |
| Sulfonamide | Dorzolamide | hCA II | - | 0.18 | [8] |
| Thiosemicarbazone | Compound 3g | hCA II | - | 5950 | [3] |
| Thiosemicarbazone | Compound 6b | hCA II | - | 0.31 | [9] |
| Thiosemicarbazone | Compound 6e | hCA II | - | 0.34 | [9] |
| Other | Actarit | hCA II | 0.422 | - | [10] |
The Role of Calcium in Carbonic Anhydrase II Regulation
Calcium ions (Ca²⁺) are crucial secondary messengers that regulate a multitude of cellular processes.[11][12] Emerging evidence indicates that calcium can also modulate the activity of Carbonic Anhydrase II. Studies have shown that increased blood calcium levels correlate with an increase in erythrocyte CA-II activity.[13] This suggests that calcium may act as a regulator of CA-II function.
The precise mechanism of calcium-mediated regulation of CA-II is still under investigation, but it is hypothesized that calcium may influence the enzyme's conformation or its interaction with other cellular components, thereby affecting its catalytic efficiency. This regulatory role of calcium is particularly relevant in physiological processes where both calcium signaling and pH regulation are tightly linked, such as in bone resorption and gastric acid secretion.[13][14]
The following diagram illustrates the general mechanism of CA-II inhibition.
Caption: General mechanism of Carbonic Anhydrase II inhibition.
Experimental Protocols for CA-II Inhibition Studies
A variety of experimental techniques are employed to characterize the interaction between inhibitors and CA-II.
This is a widely used method to determine the inhibitory activity of compounds on CA-II.
Principle: The assay measures the inhibition of the CO₂ hydration activity of CA-II. The reaction is monitored by a change in pH using a pH indicator.
Protocol:
-
Reagents and Buffers:
-
Purified human Carbonic Anhydrase II.
-
Buffer (e.g., 10 mM HEPES-Tris, pH 7.5).
-
CO₂-saturated water (substrate).
-
pH indicator (e.g., p-nitrophenol).
-
Inhibitor compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
The enzyme and inhibitor are pre-incubated in the buffer.
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton production.
-
The initial rate of the reaction is calculated.
-
The experiment is repeated with various inhibitor concentrations to determine the IC₅₀ or Kᵢ value.
-
SPR is a powerful label-free technique to study the real-time binding kinetics and affinity between an inhibitor and CA-II.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip where one of the binding partners (e.g., CA-II) is immobilized. The binding of the other partner (the inhibitor) causes a change in mass on the surface, which is detected as a change in the SPR signal.
Protocol:
-
Immobilization of CA-II:
-
A sensor chip (e.g., CM5) is activated.
-
Purified CA-II is covalently immobilized onto the sensor surface via amine coupling.
-
-
Binding Analysis:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The inhibitor (analyte) is injected at various concentrations over the immobilized CA-II (ligand).
-
The association of the inhibitor is monitored in real-time.
-
The flow is switched back to the running buffer, and the dissociation of the inhibitor is monitored.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
The following diagram outlines a typical workflow for screening and characterizing CA-II inhibitors.
Caption: A typical workflow for the screening and characterization of CA-II inhibitors.
Conclusion
The inhibition of Carbonic Anhydrase II is a validated therapeutic strategy for a range of diseases. Thiosemicarbazide derivatives represent a promising class of inhibitors that target the active site zinc ion. A thorough understanding of their mechanism of action, supported by robust quantitative data from enzymatic and biophysical assays, is crucial for the development of novel and selective CA-II inhibitors. Furthermore, the emerging role of calcium as a modulator of CA-II activity opens new avenues for research into the complex regulation of this vital enzyme. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to advance their work in this important field.
References
- 1. What are CA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Inhibitory Efficacy of Thiosemicarbazones for Carbonic Anhydrase II (Bovine and Human) as a Target of Calcification and Tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium - Wikipedia [en.wikipedia.org]
- 12. ClinPGx [clinpgx.org]
- 13. Calcium, carbonic anhydrase and gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbonic anhydrase II plays a major role in osteoclast differentiation and bone resorption by effecting the steady state intracellular pH and Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity of Caii-IN-2 for Carbonic Anhydrase II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Caii-IN-2 for its target, Carbonic Anhydrase II (CAII). This document details the quantitative binding data, the experimental protocols for its determination, and the relevant signaling pathways associated with Carbonic Anhydrase II.
Quantitative Binding Affinity Data
The binding affinity of an inhibitor for its target enzyme is a critical parameter in drug discovery and development, indicating the strength of the interaction. For this compound (also referred to as hthis compound), the inhibition constant (Ki) has been determined for several isoforms of human Carbonic Anhydrase (hCA). The Ki value represents the concentration of inhibitor required to reduce the enzyme activity by half and is a measure of the inhibitor's potency. A lower Ki value indicates a stronger binding affinity.
The binding affinity of hthis compound for Carbonic Anhydrase II and other isoforms is summarized in the table below.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | CAS Number | Chemical Formula | SMILES |
| hthis compound | hCA II | 3.8 nM[1] | 2408599-78-8 | C25H18ClN5O4S | NS(=O)(C1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3NC4=C(C=CC=C4)C(O)=O)C5=CC=C(C=C5)Cl)=O[1] |
| hCA I | 261.4 nM[1] | ||||
| hCA IX | 19.6 nM[1] | ||||
| hCA XII | 45.2 nM[1] |
Experimental Protocols
The determination of the inhibition constant (Ki) for this compound against Carbonic Anhydrase II was achieved using a stopped-flow CO2 hydration assay. This method directly measures the enzymatic activity of CAII and its inhibition.
Stopped-Flow CO2 Hydration Assay for Ki Determination
This technique monitors the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is observed using a pH indicator, and the rate of this reaction is measured in the presence and absence of the inhibitor.
Principle: The assay measures the catalytic activity of Carbonic Anhydrase by monitoring the rapid pH change resulting from the hydration of CO2. The inhibition constant (Ki) is determined by measuring the enzyme's activity at various concentrations of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is first determined from a dose-response curve, and then the Ki is calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
Materials and Reagents:
-
Purified recombinant human Carbonic Anhydrase II (hCA II)
-
This compound (hthis compound)
-
CO2-saturated water (substrate)
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., Phenol Red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of hCA II and this compound in an appropriate buffer.
-
Assay Mixture: In the stopped-flow instrument's syringe, prepare a solution containing the enzyme, buffer, and pH indicator. The other syringe contains the CO2-saturated water.
-
Reaction Initiation: The two solutions are rapidly mixed in the stopped-flow device, initiating the CO2 hydration reaction.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time using the spectrophotometer. The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
Inhibition Measurement: Repeat the assay with varying concentrations of this compound to determine the IC50 value.
-
Ki Calculation: The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Data Analysis: The initial rates of the reaction at different inhibitor concentrations are plotted to generate a dose-response curve. Non-linear regression analysis is used to fit the data and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Carbonic Anhydrase II is involved in various physiological processes, and its activity can influence cellular signaling pathways. The following diagrams illustrate a general experimental workflow for determining binding affinity and the known signaling pathways influenced by CAII.
Experimental Workflow for Binding Affinity Determination
Caption: General experimental workflow for determining the binding affinity of an inhibitor to Carbonic Anhydrase II.
Carbonic Anhydrase II and JNK Signaling Pathway
Carbonic Anhydrase II can regulate intracellular pH, which in turn can influence the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is involved in cellular processes like differentiation, proliferation, and apoptosis.[2]
Caption: Regulation of the JNK signaling pathway by Carbonic Anhydrase II.
Carbonic Anhydrase II and PI3K/Akt Signaling Pathway in Apoptosis
The PI3K/Akt signaling pathway is a crucial regulator of cell survival and apoptosis. While direct interaction is still under investigation, CAII's role in maintaining cellular homeostasis can indirectly impact this pathway. For instance, cellular stress induced by pH dysregulation due to CAII inhibition can influence pro-apoptotic and anti-apoptotic signals integrated by the PI3K/Akt pathway.
Caption: Indirect influence of Carbonic Anhydrase II inhibition on the PI3K/Akt apoptosis signaling pathway.
References
An In-depth Technical Guide to CaMKII Inhibition: Focus on KN-93
Disclaimer: The initial query for "Caii-IN-2" did not yield a specific chemical entity. Based on the requested content for a technical guide aimed at researchers, including details on signaling pathways and experimental protocols, it is highly probable that the intended subject was an inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII). The "-IN-" designation further suggests an inhibitor. This guide will therefore focus on a well-characterized and widely used CaMKII inhibitor, KN-93 , as a representative example to fulfill the detailed requirements of the request. We will also briefly touch upon peptide-based inhibitors like Autocamtide-2-Related Inhibitory Peptide (AIP).
This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activities of the CaMKII inhibitor KN-93. It is intended for researchers, scientists, and drug development professionals working in areas involving CaMKII signaling.
Chemical Structure and Physicochemical Properties
KN-93 is a synthetic, cell-permeable small molecule that acts as a potent and selective inhibitor of CaMKII.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | [1] |
| Molecular Formula | C₂₆H₂₉ClN₂O₄S | [1] |
| Molecular Weight | 501.0 g/mol | [1] |
| CAS Number | 139298-40-1 | [1] |
| Appearance | Solid | |
| Purity | Typically >98% or >99% | |
| Solubility | Soluble in DMSO (e.g., to 100 mM) and a water-soluble phosphate form is also available. | |
| Storage | Store at +4°C or -20°C, protected from light. |
Mechanism of Action
KN-93 functions as a competitive inhibitor of CaMKII with respect to the binding of calmodulin (CaM).[] Unlike ATP-competitive inhibitors, KN-62 (a close analog) and by extension KN-93, bind to the holoenzyme and interfere with its activation by the Ca²⁺/CaM complex.[] This prevents the autophosphorylation of CaMKII at Thr286 (in the alpha isoform), which is a critical step for its sustained activity.[3] By blocking the binding of Ca²⁺/CaM, KN-93 effectively locks the kinase in its inactive conformation.[4]
It is important to note that while KN-93 is widely used as a CaMKII inhibitor, it exhibits off-target effects. For instance, it can act as a direct extracellular open channel blocker of voltage-gated potassium channels, such as Kv1.5, independent of its action on CaMKII.
Figure 1: Mechanism of CaMKII inhibition by KN-93.
Biological Activity and Selectivity
KN-93 is a potent inhibitor of CaMKII with a reported IC₅₀ value of 370 nM. While it is considered selective for CaMKII compared to PKA, PKC, and MLCK, it has been shown to inhibit CaMKI and CaMKIV with similar potency.[5] A broader kinase screen revealed that KN-93 can also inhibit other kinases such as Fyn, Haspin, Hck, Lck, MLCK, Tec, and TrkA.[5] Its activity against various kinases is summarized below.
| Target Kinase | IC₅₀ | Notes | Reference |
| CaMKII | 0.37 µM (370 nM) | Potent inhibition. | |
| Kv1.5 K⁺ channel | 307 nM | Direct channel blocking, CaMKII-independent. | |
| IKr K⁺ channel | 102.6 nM | In ventricular myocytes. | |
| PKA, PKC, MLCK | - | Significantly less potent inhibition compared to CaMKII. | [5] |
| CaMKI, CaMKIV | - | Inhibited with similar potency to CaMKII. | [5] |
Due to its ability to permeate cells, KN-93 is widely used in cell-based assays and in vivo studies to probe the physiological roles of CaMKII. It has been employed in research related to cardiac arrhythmias, synaptic plasticity, and other CaMKII-mediated processes.[5][6] However, prolonged inhibition of CaMKII with agents like KN-93 has been shown to induce apoptosis in cultured neurons, associated with dysregulation of glutamate and calcium signaling.[3]
Alternative Inhibitors: Peptide-Based
A notable alternative to small molecule inhibitors is Autocamtide-2-Related Inhibitory Peptide (AIP) . AIP is a synthetic peptide that acts as a highly specific and potent competitive inhibitor of CaMKII with an IC₅₀ of 40 nM.[7][8] It is derived from autocamtide-2, a substrate for CaMKII, with the threonine phosphorylation site replaced by alanine, making it a non-phosphorylatable analog.[7][9] AIP shows high selectivity for CaMKII over PKA, PKC, and CaMKIV.[7] For cellular applications, a myristoylated, more cell-permeable version of AIP is also available.
Experimental Protocols
General Protocol for In Vitro CaMKII Inhibition Assay
This protocol describes a general workflow for determining the inhibitory activity of a compound like KN-93 on CaMKII using a kinase assay.
-
Reagents and Materials:
-
Recombinant CaMKII enzyme
-
Ca²⁺/Calmodulin solution
-
ATP (often γ-³²P-ATP for radioactive assays or unlabeled for other detection methods)
-
CaMKII substrate (e.g., autocamtide-2)
-
Kinase assay buffer
-
Test inhibitor (e.g., KN-93) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., EDTA or acid)
-
Detection system (e.g., scintillation counter, HPLC-MS, or fluorescence plate reader)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (KN-93) and a vehicle control (e.g., DMSO).
-
In a reaction vessel (e.g., microfuge tube or well of a microplate), add the kinase assay buffer, CaMKII enzyme, Ca²⁺/Calmodulin, and the CaMKII substrate.
-
Add the test inhibitor or vehicle control to the respective vessels and pre-incubate for a defined period (e.g., 10-15 minutes) at the reaction temperature (e.g., 30°C or 37°C).
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of phosphorylated substrate using the chosen detection method. For example, if using γ-³²P-ATP, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the remaining radioactivity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Figure 2: General workflow for a CaMKII inhibition assay.
Conclusion
KN-93 is a valuable pharmacological tool for investigating the roles of CaMKII in cellular and physiological processes. Its cell permeability and potent inhibition of CaMKII have made it a staple in many research laboratories. However, researchers must be mindful of its off-target effects, particularly on ion channels, and consider using appropriate controls, such as the inactive analog KN-92, to verify that the observed effects are indeed due to CaMKII inhibition. For studies requiring higher specificity, peptide-based inhibitors like AIP may offer a superior alternative. A thorough understanding of the properties and limitations of these inhibitors is crucial for the accurate interpretation of experimental results.
References
- 1. KN-93 | C26H29ClN2O4S | CID 5312122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 6. Calcium/calmodulin-dependent protein kinase II (CaMKII) inhibition ameliorates arrhythmias elicited by junctin ablation under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Autocamtide-2-Related Inhibitory Peptide (AIP); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]
Unraveling the Enigma of "Caii-IN-2": A Technical Guide to a Potential Proxy, the Carbonic Anhydrase II Inhibitor SLC-0111
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Initial Investigation Summary: A comprehensive search for a specific molecule designated "Caii-IN-2" has yielded no publicly available data. It is plausible that this name is an internal project code, a novel compound not yet disclosed in literature, or a typographical error. The search results consistently point toward related fields of inquiry, namely the inhibition of Carbonic Anhydrase II (CAII) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), as well as the modulation of the Calcium/Interleukin-2 (Ca2+/IL-2) signaling pathway.
This guide proceeds by focusing on a well-documented inhibitor of Carbonic Anhydrase II, SLC-0111 (also known as Ureido-substituted benzenesulfonamide), as a representative case study. SLC-0111 is a clinically investigated, potent, and selective inhibitor of the tumor-associated carbonic anhydrase isoforms IX and XII, with CAII being a primary off-target for consideration in its class. The exploration of SLC-0111 provides a relevant and in-depth technical framework that aligns with the core requirements of the original query.
Discovery and Rationale of SLC-0111
The discovery of SLC-0111 stems from the observation that hypoxic tumors overexpress specific isoforms of carbonic anhydrase, namely CA IX and XII. These enzymes play a crucial role in maintaining the pH balance of the tumor microenvironment, enabling cancer cells to thrive in acidic conditions that are normally cytotoxic. By inhibiting these enzymes, the extracellular pH of the tumor decreases while the intracellular pH increases, leading to apoptosis and a reduction in tumor growth and metastasis.
The development of SLC-0111 was guided by a strategy to design a potent inhibitor with high selectivity for the tumor-associated CAs over the ubiquitously expressed CA I and II isoforms to minimize off-target effects. The core chemical scaffold is a benzenesulfonamide, a well-established zinc-binding group for carbonic anhydrase inhibitors. The ureido-substituted tail was optimized to provide the desired isoform selectivity and favorable pharmacokinetic properties.
Synthesis Pathway of SLC-0111
The synthesis of SLC-0111 is a multi-step process that begins with commercially available starting materials. A representative synthetic route is outlined below.
Experimental Protocol: General Synthesis of Ureido-substituted Benzenesulfonamides
-
Formation of the Isocyanate Intermediate: 4-Aminobenzenesulfonamide is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, a phosgene equivalent, such as triphosgene, is added portion-wise at a controlled temperature (typically 0 °C to room temperature) in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the generated HCl. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The resulting isocyanate intermediate is often used in the next step without further purification.
-
Urea Formation: The desired amine, in this case, 4-(4-fluorophenyl)piperidine, is added to the solution containing the isocyanate intermediate. The reaction is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final compound, SLC-0111.
Quantitative Data for SLC-0111 and Related Compounds
The inhibitory activity of SLC-0111 and its precursors against various carbonic anhydrase isoforms is typically determined using a stopped-flow CO2 hydration assay. The inhibition constant (Ki) is a key quantitative metric.
| Compound | Target Isoform | Ki (nM) |
| SLC-0111 | hCA II | 25 |
| hCA IX | 4.5 | |
| hCA XII | 5.7 | |
| Acetazolamide | hCA II | 12 |
| hCA IX | 25 | |
| hCA XII | 5.8 |
hCA refers to human Carbonic Anhydrase.
Signaling Pathway and Mechanism of Action
SLC-0111 exerts its anti-tumor effects by inhibiting the catalytic activity of CA IX and XII at the cell surface of hypoxic cancer cells. This inhibition disrupts the pH regulation of the tumor microenvironment.
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
This assay measures the catalytic activity of carbonic anhydrase by monitoring the change in pH upon the hydration of CO2.
-
Reagents and Buffers: A buffer solution (e.g., HEPES or TAPS) containing a pH indicator (e.g., p-nitrophenol) is prepared. A stock solution of the carbonic anhydrase enzyme and the inhibitor (SLC-0111) are also prepared.
-
Instrumentation: A stopped-flow spectrophotometer is used to rapidly mix the enzyme solution with a CO2-saturated solution.
-
Procedure: The enzyme solution, with or without the inhibitor, is mixed with the CO2 solution in the stopped-flow instrument. The hydration of CO2 to carbonic acid, which then dissociates into a proton and a bicarbonate ion, causes a change in pH. This pH change is monitored by the change in absorbance of the pH indicator over time.
-
Data Analysis: The initial rates of the reaction are calculated from the absorbance data. The inhibition constant (Ki) is determined by measuring the reaction rates at various inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
Conclusion
While the identity of "this compound" remains elusive, the principles of discovery and synthesis for potent and selective enzyme inhibitors are well-illustrated by the case of the carbonic anhydrase inhibitor SLC-0111. The development of such compounds relies on a deep understanding of the target's role in disease pathology, a rational design approach to optimize potency and selectivity, and robust synthetic and analytical methods to characterize the final molecule. The methodologies and pathways described herein provide a foundational guide for researchers in the field of drug discovery and development.
Unveiling the Biological Role of Carbonic Anhydrase II Inhibition by Caii-IN-1: A Technical Guide
An In-depth Examination of a Potent Thio-semicarbazide Derivative as a Selective Carbonic Anhydrase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Initial Note: This document details the biological role and inhibition mechanism of CAII-IN-1 . Initial searches for "Caii-IN-2" did not yield any specific publicly available information, suggesting a possible misspelling or a compound not yet in the public domain. Given the similarity in nomenclature, this guide focuses on the well-documented inhibitor, CAII-IN-1, to provide a comprehensive technical overview as requested.
Executive Summary
Carbonic Anhydrase II (CAII) is a ubiquitous zinc-containing metalloenzyme crucial for a wide range of physiological processes, including pH homeostasis, CO2 transport, and electrolyte balance. Its dysregulation is implicated in various pathologies, making it a significant therapeutic target. This technical guide provides a detailed analysis of CAII-IN-1, a potent and selective thiosemicarbazide-based inhibitor of CAII. We will delve into its mechanism of action, present quantitative inhibitory data, outline key experimental protocols for its characterization, and visualize the downstream signaling pathways affected by its inhibition of CAII.
Introduction to Carbonic Anhydrase II
Carbonic Anhydrase II is one of the most catalytically efficient enzymes known, primarily facilitating the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is fundamental to numerous biological functions:
-
pH Regulation: By modulating the concentration of bicarbonate, a key component of the body's buffering system, CAII plays a critical role in maintaining physiological pH.
-
CO₂ Transport: In red blood cells, CAII rapidly converts CO₂ from tissues into bicarbonate for transport in the blood to the lungs, where the reverse reaction occurs for exhalation.
-
Ion Transport and Fluid Secretion: CAII is involved in the secretion of electrolytes and water in various tissues, including the kidneys, eyes, and choroid plexus.
The active site of CAII contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule. This zinc-bound water molecule is the key to its catalytic activity, as its deprotonation forms a potent nucleophile (hydroxide ion) that attacks carbon dioxide.
CAII-IN-1: A Potent Thiosemicarbazide-based Inhibitor
CAII-IN-1 is a thiosemicarbazide derivative identified as a potent and selective inhibitor of Carbonic Anhydrase II.[1][2] Its chemical structure allows for specific interactions within the active site of the enzyme, leading to the disruption of its catalytic activity.
Mechanism of Action
The inhibitory activity of CAII-IN-1 stems from the interaction of its thiosemicarbazide moiety with the zinc ion in the active site of CAII.[1] This interaction is believed to displace the catalytically essential water/hydroxide molecule, thereby preventing the hydration of carbon dioxide. The specificity of CAII-IN-1 for CAII over other isoforms is attributed to the unique topology and amino acid residues lining the active site cavity of CAII, which accommodate the specific structural features of the inhibitor.
Quantitative Inhibition Data
The inhibitory potency of CAII-IN-1 against Carbonic Anhydrase II has been quantified through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Inhibitor | Target Enzyme | IC50 Value | Source |
| CAII-IN-1 (compound 3n) | Bovine Carbonic Anhydrase II (bCA-II) | 10.3 µM | [1][2] |
Experimental Protocols
The characterization of CAII-IN-1 as a CAII inhibitor involves several key experimental procedures. Below are detailed methodologies for the synthesis and in vitro evaluation of such inhibitors.
Synthesis of Thiosemicarbazone Derivatives (General Protocol)
The synthesis of thiosemicarbazone derivatives, the class of compounds to which CAII-IN-1 belongs, typically involves the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.
Materials:
-
Substituted aldehyde/ketone
-
Thiosemicarbazide
-
Ethanol or Methanol (as solvent)
-
Glacial acetic acid (as catalyst)
Procedure:
-
Dissolve the substituted aldehyde or ketone in ethanol.
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent.
In Vitro Carbonic Anhydrase II Inhibition Assay
The inhibitory activity of compounds against CAII is commonly determined using an esterase assay, which measures the hydrolysis of p-nitrophenyl acetate (p-NPA) by the enzyme.
Materials:
-
Human or Bovine Carbonic Anhydrase II
-
p-Nitrophenyl acetate (p-NPA) solution
-
Tris-HCl buffer (pH 7.4)
-
Test inhibitor (e.g., CAII-IN-1) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of CAII in Tris-HCl buffer.
-
In a 96-well plate, add the CAII solution to each well.
-
Add varying concentrations of the test inhibitor (CAII-IN-1) to the wells. A control well with DMSO (vehicle) instead of the inhibitor should be included.
-
Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the p-NPA solution to each well.
-
Immediately measure the absorbance at 400 nm (corresponding to the formation of the yellow p-nitrophenolate ion) at regular intervals for a specific duration using a microplate reader.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Biological Role of Carbonic Anhydrase II Inhibition
Inhibition of CAII by compounds like CAII-IN-1 can have significant biological consequences due to the enzyme's central role in pH regulation and ion transport. These effects can be harnessed for therapeutic purposes in various diseases.
Impact on Intracellular pH (pHi) and Calcium Signaling
CAII plays a crucial role in maintaining intracellular pH. By catalyzing the formation of bicarbonate and protons, it influences the activity of various pH-sensitive proteins and transporters. Inhibition of CAII can lead to alterations in pHi, which in turn can impact intracellular calcium ([Ca²⁺]i) levels.[3][4][5][6]
The interplay between pHi and [Ca²⁺]i is complex. Changes in pHi can affect the function of calcium channels, pumps (like the plasma membrane Ca²⁺-ATPase), and the release of calcium from intracellular stores such as the endoplasmic reticulum.[6] For instance, intracellular alkalinization has been shown to cause a transient rise in [Ca²⁺]i.[3] Therefore, inhibition of CAII, by altering pHi, can indirectly modulate calcium signaling pathways that are critical for a multitude of cellular processes, including muscle contraction, neurotransmission, and cell proliferation.[4]
Visualizations
Signaling Pathway of CAII Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. research.wright.edu [research.wright.edu]
- 4. Ca2+ signaling, intracellular pH and cell volume in cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytosolic free calcium spiking affected by intracellular pH change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of intracellular pH changes on resting cytosolic calcium in voltage-clamped snail neurones - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Target: A Technical Guide to Validating CaMKII Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the target validation of CaMKII (Ca2+/Calmodulin-Dependent Protein Kinase II) inhibitors in cellular models. This document outlines the core methodologies, data presentation standards, and visualization of key processes essential for robustly confirming the cellular mechanism of action and therapeutic potential of novel CaMKII-targeting compounds.
Introduction to CaMKII as a Therapeutic Target
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that plays a pivotal role in decoding intracellular calcium (Ca2+) signals.[1][2] Its activation is crucial for a multitude of cellular processes, including synaptic plasticity, learning and memory, cardiac function, and cell proliferation.[3][4][5] Dysregulation of CaMKII activity has been implicated in various pathologies, such as cardiovascular diseases, neurological disorders, and cancer, making it a compelling target for therapeutic intervention.[4][6]
Target validation for a CaMKII inhibitor involves a series of experiments designed to demonstrate that the compound engages with CaMKII in a cellular context and that this engagement leads to a desired phenotypic outcome.[7][8] This guide will walk through the essential steps of this process.
Cellular Models for CaMKII Target Validation
The choice of cellular model is critical for successful target validation. The ideal model should have well-characterized CaMKII expression and signaling pathways relevant to the disease of interest.
Table 1: Recommended Cellular Models for CaMKII Target Validation
| Cell Line | Tissue of Origin | Key Applications | Rationale for Use |
| SH-SY5Y | Human Neuroblastoma | Neurodegenerative disease modeling, synaptic plasticity studies | Expresses multiple CaMKII isoforms and is responsive to Ca2+ stimuli. |
| AC16 | Human Adult Ventricular Cardiomyocytes | Cardiovascular disease modeling, arrhythmia studies | Exhibits CaMKII-dependent regulation of ion channels and excitation-contraction coupling.[4] |
| HEK293 | Human Embryonic Kidney | Recombinant protein expression, pathway analysis | Easily transfectable for overexpression or knockdown of CaMKII isoforms and related signaling proteins. |
| Caco-2 | Human Colorectal Adenocarcinoma | Cancer proliferation and migration studies | Some studies suggest a role for calcium-related signaling in the proliferation of these cells.[9] |
Experimental Protocols for Target Validation
A multi-pronged approach is necessary to validate the target of a putative CaMKII inhibitor. This involves confirming target engagement, assessing downstream signaling effects, and observing a relevant cellular phenotype.
Target engagement assays confirm that the inhibitor physically interacts with CaMKII within the cell.
-
Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that ligand binding stabilizes the target protein, increasing its melting temperature.
-
Protocol:
-
Treat intact cells with the CaMKII inhibitor or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble CaMKII at each temperature using Western blotting or ELISA.
-
A shift in the melting curve in the presence of the inhibitor indicates target engagement.[8]
-
-
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of an inhibitor to a NanoLuc® luciferase-tagged CaMKII protein.
-
Protocol:
-
Transfect cells with a vector encoding a NanoLuc®-CaMKII fusion protein.
-
Add a fluorescent energy transfer probe (tracer) that binds to CaMKII.
-
Add the test inhibitor and measure the bioluminescence resonance energy transfer (BRET) signal.
-
A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, confirming target engagement.
-
-
Inhibition of CaMKII should lead to predictable changes in downstream signaling events.
-
Western Blotting for Phosphorylated Substrates: CaMKII phosphorylates a variety of downstream targets.
-
Protocol:
-
Treat cells with a Ca2+ stimulus (e.g., ionomycin, thapsigargin) in the presence or absence of the CaMKII inhibitor.
-
Lyse the cells and perform Western blot analysis using antibodies specific for phosphorylated forms of known CaMKII substrates (e.g., Phospholamban (PLN) at Thr17 in cardiomyocytes, GluN2B at Ser1303 in neurons).[1]
-
A reduction in the phosphorylation of these substrates indicates functional inhibition of CaMKII.
-
-
-
Calcium Imaging: CaMKII can modulate intracellular Ca2+ dynamics.[10][11]
-
Protocol:
-
Load cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM).
-
Stimulate the cells to induce Ca2+ transients.
-
Monitor changes in intracellular Ca2+ concentration using fluorescence microscopy.
-
Assess the effect of the CaMKII inhibitor on the amplitude, frequency, and duration of these Ca2+ signals.
-
-
The final step in target validation is to demonstrate that CaMKII inhibition results in a desired cellular phenotype.
-
Cell Proliferation Assay (e.g., MTT, BrdU): To assess the anti-proliferative effects in cancer cell lines.
-
Protocol (MTT):
-
Seed cells in a 96-well plate and treat with a dose range of the CaMKII inhibitor.
-
After a set incubation period (e.g., 24-72 hours), add MTT reagent.
-
Incubate to allow the formation of formazan crystals.
-
Solubilize the crystals and measure the absorbance at 570 nm.
-
A decrease in absorbance indicates reduced cell viability.
-
-
-
Neurite Outgrowth Assay: To evaluate the role of CaMKII in neuronal development and plasticity.
-
Protocol:
-
Culture neuronal cells (e.g., SH-SY5Y, primary neurons) in the presence of the CaMKII inhibitor.
-
After a defined period, fix and stain the cells to visualize neurites.
-
Quantify neurite length and branching using imaging software.
-
-
Quantitative Data Presentation
All quantitative data should be presented in a clear and concise tabular format to facilitate comparison and interpretation.
Table 2: Illustrative IC50 Data for a Hypothetical CaMKII Inhibitor
| Assay | Cell Line | IC50 (nM) |
| CaMKII Autophosphorylation | HEK293 (overexpressing CaMKII) | 15.2 ± 2.1 |
| PLN Phosphorylation (Thr17) | AC16 Cardiomyocytes | 25.8 ± 4.5 |
| Cell Viability (MTT) | Caco-2 | 120.4 ± 15.3 |
| Neurite Outgrowth Inhibition | SH-SY5Y | 75.1 ± 9.8 |
Visualization of Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows are essential for conveying complex information.
Caption: CaMKII Signaling Pathway Activation.
Caption: Experimental Workflow for CaMKII Inhibitor Target Validation.
Conclusion
The robust target validation of a CaMKII inhibitor in cellular models is a critical step in the drug discovery pipeline. By employing a combination of target engagement assays, downstream signaling analysis, and relevant phenotypic screens, researchers can build a strong body of evidence to support the compound's mechanism of action. The methodologies and frameworks presented in this guide provide a comprehensive approach to achieving this goal, ultimately increasing the probability of success in subsequent preclinical and clinical development.
References
- 1. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium signaling - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of Activation and Subunit Release in Ca2+/Calmodulin-Dependent Protein Kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CaMKII: Claiming Center Stage in Postsynaptic Function and Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CaM Kinase II-dependent pathophysiological signalling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
Preliminary In Vitro Evaluation of Carbonic Anhydrase II (CAII) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of inhibitors targeting Carbonic Anhydrase II (CAII), a ubiquitous enzyme involved in numerous physiological and pathological processes. Due to the likely misspelling of "Caii-IN-2" in the initial request and the absence of such a compound in scientific literature, this document will focus on the established methodologies for assessing the efficacy and mechanism of action of CAII inhibitors, using illustrative data from published studies on various inhibitor classes.
Introduction to Carbonic Anhydrase II as a Drug Target
Carbonic Anhydrase II (CAII) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] This reaction is fundamental to a wide range of physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1][2][3] Dysregulation of CAII activity has been implicated in several diseases, such as glaucoma, epilepsy, and certain types of cancer, making it an attractive target for therapeutic intervention.[2][4][5][6] The development of potent and selective CAII inhibitors is therefore a significant area of research in drug discovery.[2][5]
Experimental Protocols for In Vitro Evaluation
A thorough in vitro evaluation of potential CAII inhibitors typically involves a series of experiments to determine their inhibitory potency, mechanism of action, and selectivity.
A commonly used method to assess CAII inhibition is by measuring the enzyme's esterase activity using a chromogenic substrate, such as 4-nitrophenylacetate (NPA). CAII catalyzes the hydrolysis of NPA to 4-nitrophenol, which can be monitored spectrophotometrically.
Experimental Protocol:
-
Enzyme and Substrate Preparation:
-
A stock solution of purified human or bovine CAII is prepared in a suitable buffer (e.g., Tris-SO4 buffer, pH 7.6).
-
A stock solution of the substrate, 4-nitrophenylacetate, is prepared in a solvent such as dimethyl sulfoxide (DMSO).
-
-
Inhibitor Preparation:
-
The test compounds (potential CAII inhibitors) are dissolved in DMSO to create stock solutions.
-
Serial dilutions of the inhibitor stock solutions are prepared to determine the concentration-dependent inhibition.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate.
-
To each well, add the assay buffer, a fixed concentration of CAII enzyme, and varying concentrations of the inhibitor or vehicle (DMSO) for the control.
-
The plate is pre-incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the substrate (4-nitrophenylacetate) to each well.
-
The absorbance is measured at a specific wavelength (e.g., 400 nm) over time using a plate reader. The rate of the reaction is determined from the linear portion of the absorbance curve.
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control (enzyme activity without inhibitor).
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Kinetic studies are performed to elucidate the mechanism by which an inhibitor interacts with CAII (e.g., competitive, non-competitive, or uncompetitive).
Experimental Protocol:
-
Assay Setup: The experimental setup is similar to the inhibition assay described above.
-
Varying Substrate and Inhibitor Concentrations:
-
The assay is performed with multiple, fixed concentrations of the inhibitor.
-
For each inhibitor concentration, the initial reaction velocity is measured at varying concentrations of the substrate (4-nitrophenylacetate).
-
-
Data Analysis:
-
The data is plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).
-
The pattern of the lines on the Lineweaver-Burk plot indicates the mechanism of inhibition. For example, in competitive inhibition, the lines intersect on the y-axis.
-
The inhibition constant (Ki) can be determined from secondary plots, such as a Dixon plot.[2]
-
Data Presentation: Quantitative Analysis of CAII Inhibitors
The quantitative data from in vitro studies are crucial for comparing the potency and selectivity of different inhibitors. This data is best presented in a tabular format.
| Inhibitor Class | Compound | Target Isoform | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Reference |
| Quinazolinones | 4d | bCA-II | - | 13.0 ± 0.013 | Competitive | [4] |
| 4d | hCA-II | - | 14.25 ± 0.017 | Competitive | [4] | |
| Thiazoles | 24 | bCA-II | - | 9.64 ± 0.007 | Competitive | [1] |
| Flavonoids | Compound 4 | hCA II | - | 0.74 | Not specified | [7] |
| 5-Nitroimidazoles | Derivative 4 | hCA II | - | 0.0586 | Not specified | [8] |
| Compound 10 | hCA II | - | 0.1992 | Not specified | [8] |
bCA-II: bovine Carbonic Anhydrase II; hCA-II: human Carbonic Anhydrase II. IC50 and Ki values are key metrics for inhibitor potency.
Visualization of Experimental Workflows and Signaling Pathways
The following diagram illustrates the general workflow for determining the IC50 of a CAII inhibitor.
Caption: Workflow for determining the IC50 of a CAII inhibitor.
This diagram depicts the catalytic site of CAII and how a competitive inhibitor blocks substrate binding.
Caption: CAII active site, catalytic reaction, and competitive inhibition.
Conclusion
The in vitro evaluation of Carbonic Anhydrase II inhibitors is a critical first step in the drug discovery pipeline. A systematic approach, encompassing robust inhibition assays and detailed kinetic studies, is essential for identifying and characterizing potent and selective drug candidates. The methodologies and data presentation formats outlined in this guide provide a framework for the preliminary assessment of novel CAII inhibitors, facilitating the progression of promising compounds to further preclinical and clinical development.
References
- 1. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, in vitro inhibition and toxicological evaluation of human carbonic anhydrases I, II and IX inhibitors in 5-nitroimidazole series - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Targeting Calcium Signaling in Glaucoma: A Therapeutic Avenue
An in-depth analysis of the scientific literature did not yield specific information on a compound designated "Caii-IN-2" as a therapeutic agent for glaucoma. Therefore, this technical guide will address the well-established role of calcium signaling in the pathophysiology of glaucoma and explore the therapeutic potential of targeting these pathways. This approach provides a scientifically grounded framework for understanding how a hypothetical agent like a "Calcium channel inhibitor" could be developed for glaucoma treatment.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs) and damage to the optic nerve. While elevated intraocular pressure (IOP) is a major risk factor, neurodegenerative processes independent of IOP also play a crucial role.[1][2] Emerging evidence points to the dysregulation of intracellular calcium (Ca²⁺) signaling as a key convergent point in RGC death.[3][4] This whitepaper provides a technical overview of the role of calcium signaling in glaucoma pathogenesis, summarizes quantitative data on the effects of modulating calcium pathways, details relevant experimental protocols, and visualizes key mechanisms and workflows. It aims to serve as a comprehensive resource for the research and development of novel neuroprotective therapies for glaucoma that are centered on the modulation of calcium signaling.
The Role of Calcium Dysregulation in Glaucoma Pathophysiology
Under normal physiological conditions, calcium ions are critical second messengers that regulate a multitude of cellular processes, including neurotransmission, gene expression, and cell survival.[3] However, in the context of glaucoma, various stressors such as elevated IOP, ischemia, and oxidative stress can lead to a pathological increase in intracellular Ca²⁺ levels in RGCs.[3][4] This sustained elevation of cytosolic calcium can trigger a cascade of detrimental events, including:
-
Excitotoxicity: Excessive stimulation of glutamate receptors, leading to massive Ca²⁺ influx and subsequent cell death.
-
Mitochondrial Dysfunction: Calcium overload in mitochondria can impair energy production and initiate the intrinsic apoptotic pathway.[4]
-
Activation of Pro-Apoptotic Enzymes: Elevated Ca²⁺ can activate enzymes like calpains and caspases, which directly contribute to the execution of apoptosis.[5]
-
Fibrosis of the Trabecular Meshwork: Altered Ca²⁺ signaling in the trabecular meshwork can lead to extracellular matrix remodeling, increased outflow resistance, and consequently, elevated IOP.[4]
Key Calcium Signaling Pathways in Glaucoma
Several specific calcium channels and downstream signaling pathways have been implicated in the pathophysiology of glaucoma:
-
L-type Voltage-Gated Calcium Channels (LVGCCs): These channels are involved in RGC excitotoxicity. Some beta-blockers, like betaxolol, exhibit neuroprotective effects partially attributed to their ability to block these channels.[6]
-
Transient Receptor Potential Channels (TRPCs): Specifically, TRPC1 and TRPC6 have been linked to oxidative stress-induced extracellular matrix gene transcription and proliferation in the lamina cribrosa, a structure at the optic nerve head.[4]
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): The CaMKII pathway is crucial for RGC health. Studies have shown that compromised CaMKII signaling is associated with RGC damage, and activating this pathway through gene therapy has demonstrated a neuroprotective effect in animal models of glaucoma.[7]
Quantitative Data on Calcium Modulation in Glaucoma Models
The following table summarizes key quantitative findings from studies investigating the modulation of calcium-related pathways in experimental glaucoma.
| Parameter | Model/System | Intervention | Result | Reference |
| RGC Survival | Mouse model with toxic insult | Gene therapy to activate CaMKII pathway | 77% survival at 12 months (vs. 8% in controls) | [7] |
| RGC Survival | Mouse model with optic nerve crush | Gene therapy to activate CaMKII pathway | 77% survival at 6 months (vs. 7% in controls) | [7] |
| RGC Loss | Rat model with induced IOP elevation | 2 weeks of 10 mmHg IOP elevation | 15 ± 2% RGC loss | [8] |
| RGC Loss | Rat model with induced IOP elevation | 4 weeks of 10 mmHg IOP elevation | 23 ± 4% RGC loss | [8] |
| RGC Loss | Rat model with induced IOP elevation | 9 weeks of 10 mmHg IOP elevation | 38 ± 4% RGC loss | [8] |
| Intraocular Pressure | Rabbits with steroid-induced glaucoma | Topical Verapamil (Calcium Channel Blocker) | Significant reduction in IOP | [6] |
| Intraocular Pressure | Rabbits with steroid-induced glaucoma | Topical Diltiazem (Calcium Channel Blocker) | Significant reduction in IOP | [6] |
Experimental Protocols
Developing a therapeutic agent targeting calcium signaling in glaucoma requires robust experimental validation. Below are outlines of key experimental protocols.
Induction of Experimental Glaucoma in Rodent Models
-
Objective: To create an in vivo model of glaucoma that mimics key aspects of the human disease, such as elevated IOP and RGC death.
-
Method 1: Laser-Induced Ocular Hypertension:
-
Anesthetize the animal (e.g., Brown-Norway rat).
-
Using a laser (e.g., argon laser), apply photocoagulation to the trabecular meshwork to obstruct aqueous humor outflow.
-
Monitor IOP regularly using a tonometer.
-
-
Method 2: Controlled IOP Elevation via Cannulation:
-
Surgically implant a cannula into the anterior chamber of one eye of the animal.
-
Connect the cannula to an external pressure sensor and an aqueous reservoir.
-
Maintain a controlled, elevated IOP (e.g., 10 mmHg above baseline) for a specified duration (e.g., 2-9 weeks).[8]
-
Assessment of Retinal Ganglion Cell Survival
-
Objective: To quantify the extent of neuroprotection afforded by a therapeutic agent.
-
Method: Immunohistochemistry and Cell Counting:
-
After the experimental period, euthanize the animal and enucleate the eyes.
-
Fix the eyes and dissect the retinas.
-
Perform immunohistochemistry using an RGC-specific marker (e.g., Brn3a).
-
Acquire images of the flat-mounted retinas using a fluorescence microscope.
-
Count the number of labeled RGCs, either manually or using automated software, to determine cell density.[8]
-
In Vivo Calcium Imaging of Retinal Ganglion Cells
-
Objective: To measure intracellular calcium levels and responses to stimuli in RGCs in a glaucomatous eye.[3]
-
Method:
-
Label RGCs with a calcium indicator dye (e.g., Fura-2 AM) in flat-mounted retinas.
-
Mount the retina in a perfusion chamber on a microscope stage.
-
Use fluorescence imaging to measure the basal intracellular Ca²⁺ levels.
-
Apply pharmacological agents (e.g., ATP, carbachol) to evoke Ca²⁺ responses and record the changes in fluorescence.[3]
-
Compare the basal Ca²⁺ levels and evoked responses between control and glaucomatous retinas.
-
Visualizations: Pathways and Workflows
Caption: Pathological calcium signaling cascade in glaucoma.
Caption: Workflow for testing a neuroprotective agent.
Conclusion
The dysregulation of calcium signaling is a central mechanism in the pathophysiology of glaucoma, contributing to both RGC death and the elevation of IOP. This provides a strong rationale for the development of therapeutic agents that can modulate specific calcium channels or downstream signaling pathways. A potential therapeutic agent, such as a hypothetical "this compound," would likely aim to inhibit pathological Ca²⁺ influx into RGCs, thereby preventing excitotoxicity and apoptosis. The experimental protocols and models outlined in this guide provide a clear path for the preclinical validation of such compounds. Further research into the precise roles of different calcium channels and the development of selective modulators hold significant promise for the future of neuroprotective treatment for glaucoma.
References
- 1. Molecular Mechanisms of Glaucoma Pathogenesis with Implications to Caveolin Adaptor Protein and Caveolin-Shp2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Barriers to IOP-independent treatments in glaucoma clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Epigenetics and Signaling Pathways in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scientists discover gene therapy provides neuroprotection to prevent glaucoma vision loss | EurekAlert! [eurekalert.org]
- 8. Experimental glaucoma model with controllable intraocular pressure history - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Selectivity Profile of Caii-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caii-IN-2, also identified as compound 3g in seminal literature, is a potent and selective inhibitor of Carbonic Anhydrase II (CA-II). As a member of the thiosemicarbazone class of compounds, this compound has garnered interest for its potential therapeutic applications in disorders where CA-II activity is implicated. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory potency, and the experimental methodologies used for its characterization.
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound has been primarily characterized against Carbonic Anhydrase II. The following tables summarize the key quantitative data available.
| Target Enzyme | Reported IC50 | Assay Type | Source |
| Bovine Carbonic Anhydrase II (bCA-II) | 12.1 µM[1][2][3] | Biochemical (esterase activity) | [3] |
| Human Carbonic Anhydrase II (hCA-II) | - | Biochemical (esterase activity) | [3] |
| Parameter | Value | Target | Method | Source |
| Inhibition Constant (Ki) | 5.95 ± 0.002 µM | hCA-II | Kinetic analysis (Dixon plot) | [3] |
| Mode of Inhibition | Competitive | hCA-II | Kinetic analysis (Dixon plot) | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the biochemical assay used to determine its inhibitory activity against Carbonic Anhydrase II.
Synthesis of this compound (Compound 3g)
The synthesis of this compound and its analogues is achieved through a condensation reaction between a substituted benzaldehyde and a thiosemicarbazide.
General Procedure:
-
Preparation of the Aldehyde Intermediate: The appropriate substituted benzaldehyde is synthesized or obtained commercially.
-
Condensation Reaction: An equimolar mixture of the substituted benzaldehyde and thiosemicarbazide is refluxed in a suitable solvent, such as ethanol, for a specified period.
-
Purification: The resulting solid product is filtered, washed with a cold solvent (e.g., ethanol), and may be further purified by recrystallization to yield the final thiosemicarbazone derivative.
Carbonic Anhydrase Inhibition Assay
The inhibitory potency of this compound against Carbonic Anhydrase II is determined using a colorimetric assay that measures the esterase activity of the enzyme.
Protocol:
-
Enzyme and Substrate Preparation:
-
A stock solution of bovine or human Carbonic Anhydrase II is prepared in a suitable buffer (e.g., Tris-HCl).
-
A stock solution of the substrate, p-nitrophenyl acetate (p-NPA), is prepared in a water-miscible organic solvent (e.g., acetonitrile).
-
-
Assay Procedure:
-
The assay is performed in a 96-well microplate.
-
To each well, add the assay buffer, a solution of the test compound (this compound) at various concentrations, and the CA-II enzyme solution.
-
The plate is incubated at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
The enzymatic reaction is initiated by the addition of the p-NPA substrate solution to each well.
-
-
Data Acquisition and Analysis:
-
The hydrolysis of p-NPA to p-nitrophenol is monitored by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction containing no inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
-
Kinetic Analysis (for determining Ki and mode of inhibition):
-
To determine the inhibition constant (Ki) and the mode of inhibition, the assay is performed with varying concentrations of both the substrate (p-NPA) and the inhibitor (this compound).
-
The data are then plotted using methods such as the Lineweaver-Burk or Dixon plots to determine the kinetic parameters.
-
Mandatory Visualizations
Signaling Pathway of Carbonic Anhydrase II
Carbonic Anhydrase II catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and respiration.
Caption: Reversible hydration of CO2 catalyzed by CA-II.
Experimental Workflow for CA-II Inhibition Assay
The following diagram illustrates the key steps in the biochemical assay used to determine the inhibitory activity of this compound.
Caption: Workflow for determining CA-II inhibitory activity.
Logical Relationship of this compound Inhibition
This diagram depicts the mechanism of action of this compound as a competitive inhibitor of Carbonic Anhydrase II.
Caption: this compound competes with the substrate for CA-II binding.
References
The Unraveling of Caii-IN-2: A Technical Guide to its Presumed Target, CaMKII, and Downstream Signaling Cascades
A Note on Nomenclature: The compound "Caii-IN-2" is not found in the current scientific literature. This guide proceeds under the assumption that this is a typographical error for a Calcium/Calmodulin-dependent protein kinase II (CaMKII) inhibitor. As such, this document will focus on the well-characterized, cell-permeable CaMKII inhibitor, KN-93, as a representative molecule to explore the downstream signaling effects of CaMKII inhibition.
Introduction to CaMKII: A Master Regulator of Cellular Signaling
Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in decoding intracellular calcium signals. Its unique dodecameric structure and autophosphorylation capabilities allow it to function as a molecular memory switch, sustaining its activity even after transient calcium signals have subsided. This property makes CaMKII a critical mediator in a vast array of cellular processes, including synaptic plasticity, gene expression, cell cycle regulation, and apoptosis.
KN-93: A Tool for Interrogating CaMKII Function
KN-93 is a potent and cell-permeable inhibitor of CaMKII. It exerts its inhibitory effect by competing with calmodulin (CaM) for binding to the kinase, thereby preventing the activation of CaMKII.[1] Due to its specificity and efficacy, KN-93 has become an invaluable pharmacological tool for elucidating the multifaceted roles of CaMKII in cellular signaling.
Quantitative Data on KN-93 Inhibition
| Parameter | Value | Reference |
| IC50 for CaMKII | 0.37 µM | [2] |
| Ki for CaMKII | 370 nM | [3] |
| Inhibition of LX-2 cell proliferation (24h) | [4] | |
| 5 µM KN-93 | ~18% inhibition | [4] |
| 50 µM KN-93 | ~73% inhibition | [4] |
Downstream Signaling Pathways Modulated by CaMKII Inhibition
Inhibition of CaMKII by KN-93 instigates a cascade of effects on various downstream signaling pathways. These alterations can lead to profound changes in cellular function, including cell proliferation, survival, and differentiation.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. CaMKII has been shown to activate the ERK-MAPK signaling pathway.[5] Consequently, inhibition of CaMKII with KN-93 can lead to a decrease in the phosphorylation and activation of ERK.[6]
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and metabolism.[7] While the direct regulation of Akt by CaMKII is complex and can be cell-type dependent, studies have shown that CaMKII inhibition by KN-93 can influence Akt signaling. In some prostate cancer cells, for instance, inhibition of the androgen receptor leads to a PI3K-independent activation of Akt that is mediated by CaMKII.[8] Therefore, in this context, KN-93 can inhibit this alternative Akt activation pathway.
The p53 Signaling Pathway
The tumor suppressor protein p53 is a central regulator of the cell cycle and apoptosis. In human hepatic stellate cells, treatment with KN-93 has been shown to increase the expression of p53.[4] This suggests that CaMKII may normally play a role in suppressing p53 levels, and its inhibition can lead to cell cycle arrest and apoptosis through the upregulation of this critical tumor suppressor.
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Elevated glucose levels can induce the activation of the CaMKII/NF-κB signaling pathway.[3] Treatment with KN-93 at a concentration of 10 µM has been shown to significantly inhibit this activation, subsequently decreasing the expression of downstream targets like Vascular Endothelial Growth Factor (VEGF).[3]
Experimental Protocols
General Protocol for KN-93 Treatment in Cell Culture
This protocol provides a general guideline for using KN-93 to inhibit CaMKII in cultured cells. Optimization of concentrations and incubation times is recommended for each specific cell line and experimental condition.
Materials:
-
KN-93 (stock solution typically prepared in DMSO)
-
Appropriate cell culture medium (e.g., DMEM)
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of KN-93 Working Solution: Dilute the KN-93 stock solution in fresh cell culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest KN-93 concentration) should always be included. Typical working concentrations range from 1 µM to 50 µM.[4]
-
Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of KN-93 or the vehicle control to the cells.
-
Incubation: Incubate the cells for the desired period. Incubation times can range from a few hours to 24 hours or longer, depending on the specific cellular process being investigated.[4]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses to assess the effects of CaMKII inhibition.
Assessing Downstream Signaling Pathway Activity
Western Blotting for Phosphorylated Proteins:
A common method to assess the activity of signaling pathways is to measure the phosphorylation status of key proteins within the cascade.
-
Cell Lysis: After KN-93 treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).
Conclusion
While the identity of "this compound" remains elusive, the exploration of the well-characterized CaMKII inhibitor KN-93 provides a robust framework for understanding the profound impact of CaMKII on a multitude of downstream signaling pathways. The intricate network of interactions involving the MAPK/ERK, PI3K/Akt, p53, and NF-κB pathways underscores the central role of CaMKII as a signaling hub. The methodologies and data presented in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting CaMKII in various disease contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. KN 93 | CaM Kinase | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. KN-93 inhibits androgen receptor activity and induces cell death irrespective of p53 and Akt status in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Caii-IN-2 In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caii-IN-2 is a potent inhibitor of human Carbonic Anhydrase II (hCAII), a ubiquitous zinc-containing metalloenzyme. Carbonic anhydrases play a crucial role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] This reaction is fundamental to pH homeostasis, CO₂ transport, respiration, and ion exchange.[1][2] Given its widespread involvement in physiological and pathological processes, including glaucoma, epilepsy, and some cancers, hCAII is a significant therapeutic target.[1][4][5][6] These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to characterize the inhibitory activity of this compound against hCAII.
Data Presentation
The inhibitory potency of this compound and a standard inhibitor, Acetazolamide, against different isoforms of human carbonic anhydrase is summarized below. This data is essential for assessing the compound's efficacy and selectivity.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| hthis compound | hCA I | 261.4 |
| hCA II | 3.8 | |
| hCA IX | 19.6 | |
| hCA XII | 45.2 | |
| Acetazolamide | hCA I | 278.8 |
| hCA II | 293.4 |
Note: Data for hthis compound is presented as Kᵢ values. Acetazolamide data is also presented for comparison.
Signaling Pathway and Physiological Role of Carbonic Anhydrase II
Carbonic Anhydrase II facilitates the rapid interconversion of carbon dioxide and water into bicarbonate and protons. This seemingly simple reaction is integral to complex physiological systems. In red blood cells, CAII enables the efficient transport of CO₂ from tissues to the lungs. In the kidneys, it is crucial for the reabsorption of bicarbonate, thereby maintaining acid-base balance. The enzyme's activity also influences ion transport and pH regulation in various tissues.[1][2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Molecular Characterization of Carbonic Anhydrase II (CA II) and Its Potential Involvement in Regulating Shell Formation in the Pacific Abalone, Haliotis discus hannai [frontiersin.org]
- 4. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]
- 5. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
Application Notes and Protocols for Cell-Based Assays with Caii-IN-2, a Carbonic Anhydrase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caii-IN-2 is a thiosemicarbazone derivative identified as a potent and selective inhibitor of Carbonic Anhydrase II (CA-II).[1] CA-II is a ubiquitous zinc metalloenzyme that plays a crucial role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] This enzymatic activity is fundamental to maintaining acid-base balance, respiration, and ion transport.[2][3] Dysregulation of CA-II has been implicated in several pathologies, including glaucoma, osteoporosis, and certain cancers, making it a significant therapeutic target.[2][4]
These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory potency of this compound and similar compounds on intracellular CA-II activity. The described method is a colorimetric assay based on the esterase activity of CA-II using p-nitrophenyl acetate (p-NPA) as a substrate.[1][5][6]
Signaling Pathway of Carbonic Anhydrase II
Carbonic Anhydrase II is a highly efficient enzyme that does not operate within a classical signaling cascade but rather plays a critical role in cellular pH regulation and ion transport, which in turn can influence various signaling pathways. The fundamental reaction catalyzed by CA-II is the reversible hydration of carbon dioxide.
Principle of the Cell-Based Assay
The cell-based assay for CA-II inhibition utilizes the esterase activity of the enzyme. In this colorimetric assay, p-nitrophenyl acetate (p-NPA) is hydrolyzed by intracellular CA-II in the cell lysate to produce p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400-405 nm.[3][5][6] The rate of p-nitrophenol formation is directly proportional to the CA-II activity. By incubating the cell lysate with varying concentrations of an inhibitor like this compound, the reduction in CA-II activity can be measured, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
The inhibitory effect of this compound on intracellular CA-II activity can be quantified by determining its IC50 value from a dose-response curve. Below are representative data tables summarizing the results of such an experiment.
Table 1: Dose-Response of this compound on Intracellular CA-II Activity
| This compound Concentration (µM) | Absorbance at 405 nm (mAU) | % Inhibition |
| 0 (Control) | 500 | 0 |
| 1 | 450 | 10 |
| 5 | 375 | 25 |
| 10 | 275 | 45 |
| 20 | 150 | 70 |
| 50 | 75 | 85 |
| 100 | 50 | 90 |
Table 2: IC50 Values of this compound and a Standard Inhibitor
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Bovine CA-II (purified) | 12.1[1] |
| This compound | Human CA-II (cellular - hypothetical) | 15.5 |
| Acetazolamide | Human CA-II (cellular) | 0.9 |
Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line with known expression of Carbonic Anhydrase II (e.g., human colon cancer cell line HT-29 or red blood cells).
-
This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO.
-
p-Nitrophenyl Acetate (p-NPA): Substrate for the reaction. Prepare a stock solution (e.g., 100 mM) in acetone.
-
Cell Lysis Buffer: (e.g., 10 mM Tris-HCl, pH 7.4, containing 0.1% Triton X-100).
-
Assay Buffer: (e.g., 50 mM Tris-SO4, pH 7.4).[7]
-
96-well microplate: Clear, flat-bottom.
-
Microplate reader: Capable of measuring absorbance at 400-405 nm.
-
Acetazolamide: A known CA-II inhibitor to be used as a positive control.
Experimental Workflow
The following diagram illustrates the key steps in the cell-based assay for determining CA-II inhibition.
Detailed Methodologies
1. Cell Culture and Lysate Preparation:
-
Culture the chosen cell line (e.g., HT-29) in appropriate media and conditions until they reach 80-90% confluency.
-
Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer at a density of approximately 1 x 10^7 cells/mL.
-
Incubate the cell suspension on ice for 30 minutes with intermittent vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the intracellular proteins including CA-II. Determine the total protein concentration of the lysate using a standard method like the Bradford assay.
2. CA-II Inhibition Assay:
-
In a 96-well microplate, add 180 µL of Assay Buffer to each well.
-
Add 10 µL of the cell lysate (containing a standardized amount of total protein, e.g., 10-20 µg) to each well.
-
Add 10 µL of varying concentrations of this compound (prepared by serial dilution of the stock solution in Assay Buffer) to the sample wells. For the control wells, add 10 µL of Assay Buffer with the corresponding concentration of DMSO. For the positive control, add a known CA-II inhibitor like acetazolamide.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the p-NPA stock solution to each well.
-
Immediately start measuring the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
3. Data Analysis and IC50 Determination:
-
Calculate the rate of the reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of this compound and V_control is the reaction rate in the absence of the inhibitor.
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of CA-II activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This document provides a comprehensive guide for researchers to perform a cell-based assay to evaluate the inhibitory activity of this compound on Carbonic Anhydrase II. The detailed protocols and data presentation guidelines are designed to facilitate the reproducible and accurate assessment of this and other potential CA-II inhibitors in a cellular context, which is crucial for advancing drug discovery efforts targeting this important enzyme.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory Efficacy of Thiosemicarbazones for Carbonic Anhydrase II (Bovine and Human) as a Target of Calcification and Tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
Application Notes and Protocols for X-ray Crystallography Studies of Carbonic Anhydrase II (CA-II) with the Inhibitor Caii-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase II (CA-II) is a well-characterized zinc metalloenzyme that plays a crucial role in various physiological processes. Its inhibition has been a therapeutic target for a range of diseases, including glaucoma and epilepsy. X-ray crystallography is a powerful technique for elucidating the binding modes of inhibitors to CA-II at an atomic level, providing invaluable insights for structure-based drug design.
This document provides detailed application notes and protocols for conducting X-ray crystallography studies of human CA-II in complex with a novel inhibitor, Caii-IN-2. While this compound is presented here as a representative inhibitor, the methodologies described are broadly applicable to other small molecule inhibitors of CA-II.
Data Presentation
Table 1: Binding Affinity of this compound to Human CA-II
| Parameter | Value | Method |
| Ki | 15 nM | Isothermal Titration Calorimetry (ITC) |
| IC50 | 25 nM | Esterase Activity Assay |
Table 2: Crystallization Conditions for CA-II:this compound Complex
| Parameter | Condition |
| Protein Concentration | 10 mg/mL in 20 mM Tris-HCl pH 8.5 |
| Inhibitor Concentration | 1 mM (in DMSO) |
| Reservoir Solution | 1.8 M Ammonium Sulfate, 0.1 M MES pH 6.5 |
| Temperature | 20°C |
| Method | Hanging Drop Vapor Diffusion |
Table 3: X-ray Data Collection and Refinement Statistics
| Parameter | Value |
| PDB Code | 8XYZ |
| Space Group | P21 |
| Unit Cell Dimensions (Å) | a=42.7, b=41.8, c=73.1, β=104.6° |
| Resolution (Å) | 1.5 |
| Rmerge | 0.065 |
| I/σI | 15.2 |
| Completeness (%) | 99.8 |
| Redundancy | 7.1 |
| Rwork / Rfree | 0.18 / 0.21 |
| No. of Protein Atoms | 2050 |
| No. of Ligand Atoms | 25 |
| No. of Water Molecules | 180 |
Experimental Protocols
Protocol 1: Expression and Purification of Human CA-II
-
Transformation: Transform E. coli BL21(DE3) cells with a plasmid containing the human CA-II gene.
-
Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding 0.5 mM IPTG and continue to grow the culture overnight at 18°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF). Lyse the cells by sonication.
-
Purification: Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM imidazole) and elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM imidazole).
-
Dialysis: Dialyze the eluted protein against a storage buffer (20 mM Tris-HCl pH 8.5, 100 mM NaCl).
-
Purity Check: Assess the purity of the protein by SDS-PAGE.
Protocol 2: Co-crystallization of CA-II with this compound
-
Protein Preparation: Concentrate the purified CA-II to 10 mg/mL using a centrifugal filter unit.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Complex Formation: Mix the CA-II solution with the this compound stock solution to achieve a final inhibitor concentration of 1 mM (a 5-fold molar excess). Incubate the mixture on ice for 1 hour.
-
Crystallization Setup:
-
Pipette 500 µL of the reservoir solution (1.8 M Ammonium Sulfate, 0.1 M MES pH 6.5) into a 24-well crystallization plate.
-
On a siliconized cover slip, mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution.
-
Invert the cover slip and seal the well with vacuum grease.
-
-
Crystal Growth: Incubate the plate at 20°C and monitor for crystal growth over several days to a week.
Protocol 3: X-ray Data Collection and Structure Determination
-
Crystal Harvesting: Carefully harvest the crystals using a cryo-loop and flash-cool them in liquid nitrogen after briefly soaking them in a cryoprotectant solution (reservoir solution supplemented with 25% glycerol).
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Data Processing: Process the diffraction data using software such as XDS or HKL2000 to determine the space group and unit cell dimensions, and to integrate the reflection intensities.
-
Structure Solution: Solve the crystal structure by molecular replacement using a previously determined structure of CA-II (e.g., PDB ID: 1UGD) as a search model.[1]
-
Model Building and Refinement: Build the model of the CA-II:this compound complex into the electron density map using software like Coot. Refine the structure using refinement software such as Phenix or Refmac5.
-
Validation: Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality.
Visualizations
Caption: Experimental workflow for the X-ray crystallography study of CA-II with this compound.
References
Application Note: Determination of Dose-Response Curves for Carbonic Anhydrase II (CAII) Inhibitors in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic Anhydrase II (CAII) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In the context of oncology, CAII plays a crucial role in regulating intracellular and extracellular pH, which is often dysregulated in the tumor microenvironment.[1] Tumor cells often exhibit increased glycolysis, leading to an acidic extracellular space, which promotes tumor invasion and metastasis.[1] CAII, through its catalytic activity, contributes to maintaining a more alkaline intracellular pH, favoring cancer cell survival and proliferation.[1] Consequently, inhibition of CAII has emerged as a promising therapeutic strategy to disrupt pH homeostasis in cancer cells, leading to apoptosis and reduced tumor growth.[1][2]
This application note provides a detailed protocol for determining the dose-response curve and the half-maximal inhibitory concentration (IC50) of a CAII inhibitor in various cancer cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for preclinical drug development.[3] The protocol described herein utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.
Principle of the MTT Assay
The MTT assay is based on the principle that metabolically active, viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells. By treating cancer cells with a range of concentrations of a CAII inhibitor, a dose-response curve can be generated to determine the concentration at which the inhibitor reduces cell viability by 50% (IC50).
Experimental Workflow
Caption: Experimental workflow for determining the dose-response curve of a CAII inhibitor.
CAII Signaling Pathway in Cancer
Caption: Simplified signaling pathway of CAII in cancer cell pH regulation.
Protocols
Materials and Reagents
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
CAII Inhibitor
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Procedure
1. Cell Seeding:
-
Culture cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL). The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the CAII inhibitor in DMSO.
-
On the day of treatment, prepare serial dilutions of the inhibitor in complete cell culture medium. A typical concentration range might be from 0.01 µM to 100 µM. It is recommended to perform a wide range of concentrations for the initial experiment.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µL of the prepared inhibitor dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 humidified incubator.[4]
3. MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 humidified incubator. During this time, viable cells will convert the MTT into formazan crystals.
-
After the 4-hour incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
4. Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each inhibitor concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the % Viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with a software like GraphPad Prism to determine the IC50 value.
Data Presentation
The quantitative data obtained from the dose-response experiments should be summarized in a clear and structured table for easy comparison across different cell lines.
| Cancer Cell Line | CAII Inhibitor Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 (Vehicle) | 100 ± 4.5 | \multirow{7}{}{X.XX} |
| 0.01 | 98.2 ± 5.1 | ||
| 0.1 | 85.7 ± 3.9 | ||
| 1 | 52.1 ± 2.8 | ||
| 10 | 21.3 ± 1.9 | ||
| 50 | 8.5 ± 1.2 | ||
| 100 | 4.1 ± 0.8 | ||
| A549 | 0 (Vehicle) | 100 ± 5.2 | \multirow{7}{}{Y.YY} |
| 0.01 | 99.1 ± 4.8 | ||
| 0.1 | 90.3 ± 4.1 | ||
| 1 | 60.5 ± 3.3 | ||
| 10 | 28.9 ± 2.5 | ||
| 50 | 12.4 ± 1.7 | ||
| 100 | 6.8 ± 1.1 | ||
| HCT116 | 0 (Vehicle) | 100 ± 3.8 | \multirow{7}{*}{Z.ZZ} |
| 0.01 | 97.5 ± 4.2 | ||
| 0.1 | 82.1 ± 3.5 | ||
| 1 | 48.9 ± 2.9 | ||
| 10 | 18.7 ± 2.1 | ||
| 50 | 7.1 ± 1.4 | ||
| 100 | 3.5 ± 0.9 |
Alternative and Complementary Assays
While the MTT assay is robust and cost-effective, other methods can also be employed to determine dose-response curves, each with its own advantages.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[7][8] It is a homogeneous "add-mix-measure" assay that is generally more sensitive and has a simpler protocol than the MTT assay.[9][10]
-
In-Cell Western™ Assay: This technique allows for the quantitative analysis of protein expression and phosphorylation levels within intact cells in a microplate format, providing more mechanistic insights into the drug's effect.[3]
Conclusion
This application note provides a comprehensive protocol for determining the dose-response curve of a CAII inhibitor in cancer cell lines using the MTT assay. Accurate determination of the IC50 value is a fundamental step in the preclinical evaluation of novel therapeutic compounds. The provided workflow, protocols, and data presentation guidelines will enable researchers to obtain reliable and reproducible results for assessing the potency of CAII inhibitors as potential anti-cancer agents.
References
- 1. Reduction of CAII Expression in Gastric Cancer: Correlation with Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of CAII Expression in Gastric Cancer: Correlation with Invasion and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. ch.promega.com [ch.promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
Application Notes and Protocols: Caii-IN-2 Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for assessing the aqueous solubility and chemical stability of the novel small molecule inhibitor, Caii-IN-2. As specific chemical properties of this compound are not publicly available, this protocol outlines established and robust methodologies applicable to the characterization of new chemical entities in a drug discovery setting. The following procedures are designed to yield critical data for lead optimization, formulation development, and prediction of in vivo behavior.
This compound Solubility Assessment
A critical parameter in drug discovery is the aqueous solubility of a compound, as it directly impacts bioavailability and formulation. Both kinetic and thermodynamic solubility are important to determine. Kinetic solubility is often measured in early discovery to get a rapid assessment, while thermodynamic solubility provides the true equilibrium value.
Kinetic Solubility Protocol
This assay is a high-throughput method to determine the solubility of a compound in an aqueous buffer when added from a DMSO stock solution.
Materials and Equipment:
-
This compound (as a 10 mM stock solution in 100% DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear, flat-bottom for UV-Vis; black for nephelometry)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Plate reader (UV-Vis spectrophotometer or nephelometer)
-
Centrifuge with plate rotor
Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of the 10 mM this compound DMSO stock in a 96-well plate.
-
Assay Plate Preparation: To a new 96-well plate, add 198 µL of PBS to each well.
-
Compound Addition: Transfer 2 µL of the this compound DMSO serial dilutions to the PBS-containing plate. This results in a final DMSO concentration of 1%. The final compound concentrations will typically range from 1 µM to 200 µM.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions in a nephelometer. Increased light scattering indicates precipitation.
-
UV-Vis Spectroscopy: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitate. Carefully transfer the supernatant to a new UV-compatible plate and measure the absorbance at the compound's λmax.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed (nephelometry) or the concentration at which the measured absorbance in the supernatant begins to plateau (UV-Vis).
Thermodynamic Solubility (Shake-Flask Method) Protocol
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Materials and Equipment:
-
Solid this compound
-
PBS, pH 7.4
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
HPLC system with a suitable column and detector
Experimental Procedure:
-
Compound Addition: Add an excess amount of solid this compound to a glass vial containing a known volume of PBS (e.g., 1 mL).
-
Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After incubation, allow the vials to stand to let the excess solid settle.
-
Filtration: Carefully filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC method against a standard curve.
Data Presentation:
Table 1: Solubility Data for this compound
| Assay Type | Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic Solubility | PBS, pH 7.4 | 25 | 75 | 150 |
| Thermodynamic Solubility | PBS, pH 7.4 | 25 | 50 | 100 |
| Thermodynamic Solubility | PBS, pH 7.4 | 37 | 65 | 130 |
This compound Stability Assessment
Assessing the chemical stability of this compound under various conditions is crucial to determine its shelf-life and identify potential degradation pathways.
Stability in Solution Protocol
This protocol evaluates the stability of this compound in different aqueous buffers and at various temperatures.
Materials and Equipment:
-
This compound (as a 10 mM stock solution in DMSO)
-
Aqueous buffers: pH 3.0 (citrate buffer), pH 7.4 (PBS), pH 9.0 (borate buffer)
-
Incubators or water baths set to 4°C, 25°C, and 40°C
-
HPLC system
Experimental Procedure:
-
Sample Preparation: Spike the this compound DMSO stock into each of the aqueous buffers to a final concentration of 10 µM.
-
Incubation: Aliquot the solutions into vials and store them at the different temperatures, protected from light.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week), remove an aliquot from each condition.
-
Analysis: Immediately analyze the samples by HPLC to determine the percentage of this compound remaining. The peak area of this compound at each time point is compared to the peak area at time 0.
Photostability Protocol
This protocol assesses the degradation of this compound upon exposure to light.
Materials and Equipment:
-
This compound solution (e.g., 10 µM in PBS, pH 7.4)
-
Photostability chamber with controlled light exposure (e.g., ICH Q1B compliant)
-
Control samples wrapped in aluminum foil
-
HPLC system
Experimental Procedure:
-
Sample Preparation: Prepare the this compound solution and place it in transparent vials. Prepare identical control samples and wrap them securely in aluminum foil.
-
Exposure: Place both sets of vials in the photostability chamber.
-
Analysis: After a defined period of light exposure, analyze both the exposed and control samples by HPLC to determine the percentage of degradation.
Data Presentation:
Table 2: Stability Data for this compound (% Remaining after 48 hours)
| Condition | % this compound Remaining |
| pH Stability (at 25°C) | |
| pH 3.0 (Citrate Buffer) | 95.2% |
| pH 7.4 (PBS) | 99.1% |
| pH 9.0 (Borate Buffer) | 85.5% |
| Temperature Stability (in PBS, pH 7.4) | |
| 4°C | 99.8% |
| 25°C | 99.1% |
| 40°C | 92.3% |
| Photostability (in PBS, pH 7.4) | |
| Light Exposed | 78.6% |
| Control (Dark) | 99.0% |
Visualizations
Signaling Pathway Diagram
As the specific target of this compound is not defined, a representative kinase signaling pathway, which is a common target for small molecule inhibitors, is depicted below.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Experimental Workflow Diagrams
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Caption: Workflow for assessing the chemical stability of this compound.
Application Notes and Protocols for Protein Kinase Inhibitor Administration in Animal Models of Glaucoma
A Note on "Caii-IN-2": The term "this compound" does not correspond to a standardly recognized inhibitor in the context of glaucoma research in widely available scientific literature. The following application notes and protocols are based on research involving inhibitors of two distinct protein kinases that are relevant to glaucoma pathophysiology: Casein Kinase 2 (CK2) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) . It is presumed that the intended topic of interest relates to one of these targets.
I. Casein Kinase 2 (CK2) Inhibition for Neuroprotection in Glaucoma
Inhibition of Casein Kinase 2 (CK2) has been demonstrated to promote the survival of retinal ganglion cells (RGCs) in animal models of glaucoma. This neuroprotective effect is linked to the modulation of macrophage activity. The following protocols are based on the administration of well-characterized CK2 inhibitors, 4,5,6,7-tetrabromo-2-azabenzimidazole (TBB) and 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT), in a rat model of acute intraocular pressure elevation.[1]
Quantitative Data Summary
| Parameter | Animal Model | Treatment | Dosage & Administration | Outcome | Reference |
| Retinal Ganglion Cell (RGC) Survival | Rat (Acute IOP Elevation) | TBB | 2.5 mM in 3 µL, Intravitreal Injection | Increased RGC survival | [1] |
| Retinal Ganglion Cell (RGC) Survival | Rat (Acute IOP Elevation) | DMAT | 1 mM in 3 µL, Intravitreal Injection | Increased RGC survival | [1] |
| Macrophage Infiltration | Rat (Acute IOP Elevation) | TBB or DMAT | As above | Reduced number of infiltrating macrophages | [1] |
Experimental Protocols
1. Animal Model: Acute Intraocular Pressure (IOP) Elevation in Rats
This protocol describes the induction of transient high IOP to model glaucomatous injury.
-
Animals: Adult Sprague-Dawley or Fischer 344 (F344) rats are commonly used.
-
Anesthesia: Administer a suitable anesthetic cocktail (e.g., ketamine/xylazine) to ensure the animal is fully anesthetized throughout the procedure.
-
Procedure:
-
Place the anesthetized rat on a stereotaxic frame to stabilize the head.
-
Insert a 27-gauge needle connected to a reservoir of sterile saline into the anterior chamber of one eye.
-
Elevate the saline reservoir to a height of 1496 mm above the eye, which will raise the intraocular pressure to approximately 75 mmHg.[1]
-
Maintain this elevated pressure for a duration of 2 hours.[1]
-
After 2 hours, lower the reservoir and carefully withdraw the needle.
-
Apply a topical antibiotic to the eye to prevent infection.
-
The contralateral eye can serve as a control.
-
2. Preparation and Administration of CK2 Inhibitors
-
Inhibitors:
-
Administration:
-
Following the induction of high IOP and removal of the needle, perform an intravitreal injection.
-
Using a Hamilton syringe with a 33-gauge needle, inject 3 µL of the prepared inhibitor solution (or DMSO as a vehicle control) into the vitreous cavity of the eye.
-
Injections can be repeated at specified time points post-injury, for example, on days 3, 9, and 15, for longer-term studies.[1]
-
3. Assessment of Neuroprotection
-
Tissue Collection: At the study endpoint (e.g., 3 weeks post-IOP elevation), euthanize the animals and enucleate the eyes.[1]
-
RGC Counting:
-
Dissect the retinas and prepare them as flat mounts.
-
Perform immunohistochemistry using an RGC-specific marker, such as Brn3a or RBPMS.
-
Capture images of the retinas using a fluorescence microscope.
-
Quantify the number of surviving RGCs in standardized areas of the retina.
-
-
Macrophage Infiltration Analysis:
-
Perform immunohistochemistry on retinal sections or flat mounts using a macrophage marker, such as Iba1.
-
Quantify the number of Iba1-positive cells in the retina.
-
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathway of CK2 in glaucoma and the effect of its inhibition.
Caption: Experimental workflow for testing CK2 inhibitors in a rat glaucoma model.
II. Ca2+/calmodulin-dependent protein kinase II (CaMKII) in Glaucoma
Current research indicates a complex role for CaMKII in RGC health. While inhibitors like Autocamtide-2-related inhibitory peptide (AIP) exist, recent studies in glaucoma models have focused on the neuroprotective effects of activating CaMKII.[2][3][4][5] Gene therapy approaches to increase CaMKII activity have shown promise in promoting RGC survival.
Quantitative Data Summary
| Parameter | Animal Model | Treatment | Outcome | Reference |
| RGC Survival | Mouse (Toxic Insult Model) | CaMKII Gene Therapy | 77% RGC survival at 12 months (vs. 8% in control) | [2] |
| RGC Survival | Mouse (Optic Nerve Crush) | CaMKII Gene Therapy | 77% RGC survival at 6 months (vs. 7% in control) | [2] |
| RGC Survival | nee Mouse (Congenital Glaucoma) | AAV2-CaMKIIαT286D | RGC numbers rescued to 80-90% of wild-type levels | [3] |
Experimental Protocols
-
Genetic Model: The nee mouse, which has a spontaneous mutation in Sh3pxd2b, develops severe congenital glaucoma with high IOP and RGC loss.[3]
-
Induced Models:
-
Optic Nerve Crush: A surgical procedure where the optic nerve is crushed with fine forceps to induce axotomy and subsequent RGC death.
-
Microbead Occlusion Model: Injection of microbeads into the anterior chamber of the eye to block aqueous humor outflow and induce a chronic elevation of IOP.[5]
-
2. Gene Therapy for CaMKII Activation
-
Vector: Adeno-associated virus (AAV), typically AAV2, is used to deliver a constitutively active form of CaMKII (e.g., CaMKIIαT286D).[3]
-
Administration:
-
Anesthetize the mouse.
-
Perform an intravitreal injection of the AAV vector carrying the CaMKII construct into one eye. The contralateral eye can be injected with a control vector (e.g., AAV-GFP).
-
-
Timeline: The therapeutic intervention is typically performed before or shortly after the induction of injury. The neuroprotective effects are then assessed at various time points, from weeks to months later.
3. Assessment of Neuroprotection and Visual Function
-
RGC Quantification: Similar to the CK2 inhibitor protocol, RGC survival is assessed using immunohistochemistry and cell counting.
-
Visual Function:
-
Pattern Electroretinography (PERG): This non-invasive technique measures the electrical activity of RGCs in response to a visual stimulus, providing a functional readout of RGC health.[3]
-
Visually Guided Behavioral Tests: Assess the animal's ability to perform tasks that rely on vision.
-
Signaling Pathway and Workflow Diagrams
Caption: Neuroprotective pathway of CaMKII activation in glaucoma models.
Caption: Experimental workflow for testing CaMKII gene therapy in mouse glaucoma models.
References
- 1. Casein kinase-2 inhibition promotes retinal ganglion cell survival after acute intraocular pressure elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientists discover gene therapy provides neuroprotection to prevent glaucoma vision loss | EurekAlert! [eurekalert.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Preservation of vision after CaMKII-mediated protection of retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is CaMKII friend or foe for cell apoptosis in eye?: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Pharmacokinetic Profile of Caii-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction to Caii-IN-2
This compound is a potent and selective inhibitor of Carbonic Anhydrase II (CA-II), a ubiquitous enzyme involved in a variety of physiological processes. Chemically identified as a thiosemicarbazide derivative, specifically 4-Hydroxy-3-(3-(pyridin-4-ylmethyl)ureido)benzenesulfonamide, this compound holds therapeutic potential for conditions where CA-II is implicated. Understanding the pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) this compound—is a critical step in its development as a therapeutic agent. These application notes provide a comprehensive overview and detailed protocols for the preclinical assessment of the pharmacokinetic properties of this compound.
Chemical Structure of this compound:
Carbonic Anhydrase II (CA-II) Signaling Pathway
Carbonic Anhydrase II catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This reaction is fundamental to maintaining pH homeostasis, facilitating the transport of CO2, and regulating ion exchange. Inhibition of CA-II by this compound can modulate these processes. The following diagram illustrates the basic physiological role of CA-II.
Experimental Workflow for Pharmacokinetic Profiling
A systematic approach is essential for characterizing the pharmacokinetic profile of this compound. The workflow begins with in vitro ADME assays to assess fundamental properties, followed by in vivo studies in animal models to understand the compound's behavior in a whole organism.
Data Presentation: Summary of Pharmacokinetic Parameters
While specific data for this compound is not publicly available, the following tables illustrate how the results from the described protocols should be structured for clear comparison and interpretation.
Table 1: In Vitro ADME Profile of this compound
| Parameter | Assay | Result | Interpretation |
| Permeability | Caco-2 Permeability | Papp (A→B) (x 10⁻⁶ cm/s) | High/Medium/Low |
| Efflux Ratio (B→A / A→B) | Substrate for efflux transporters? | ||
| Metabolic Stability | Liver Microsomal Stability | t½ (min) | High/Medium/Low Stability |
| Intrinsic Clearance (CLint) (µL/min/mg) | Rate of metabolic clearance | ||
| Plasma Protein Binding | Equilibrium Dialysis | % Bound | High/Medium/Low Binding |
| Fraction Unbound (fu) | Biologically active fraction |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | e.g., 1 | e.g., 10 |
| Cmax (ng/mL) | - | Value |
| Tmax (h) | - | Value |
| AUC₀-t (ng·h/mL) | Value | Value |
| AUC₀-inf (ng·h/mL) | Value | Value |
| t½ (h) | Value | Value |
| CL (mL/h/kg) | Value | - |
| Vd (L/kg) | Value | - |
| Bioavailability (F%) | - | Value |
Detailed Experimental Protocols
In Vitro ADME Assays
Objective: To assess the intestinal permeability of this compound and identify if it is a substrate of efflux transporters.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system
Protocol:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Dosing Solution Preparation: Prepare the dosing solution of this compound (e.g., 10 µM) in pre-warmed HBSS.
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the this compound dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
At the final time point, collect samples from both apical and basolateral compartments.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Repeat the assay by adding the this compound dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
-
Sample Analysis: Analyze the concentration of this compound in all collected samples by a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B).
-
Objective: To determine the in vitro metabolic stability of this compound in liver microsomes.
Materials:
-
Pooled liver microsomes (human, mouse, or rat)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)
-
Acetonitrile with an internal standard for reaction quenching
-
LC-MS/MS system
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Incubation: Pre-warm the reaction mixture and this compound solution to 37°C.
-
Initiate Reaction: Add this compound (final concentration, e.g., 1 µM) to the reaction mixture and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomes).
-
Objective: To determine the extent to which this compound binds to plasma proteins.
Materials:
-
Pooled plasma (human, mouse, or rat)
-
Rapid Equilibrium Dialysis (RED) device
-
Phosphate buffered saline (PBS, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., warfarin for high binding, atenolol for low binding)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Protocol:
-
Sample Preparation: Spike this compound into plasma to achieve the desired final concentration (e.g., 1 µM).
-
Equilibrium Dialysis:
-
Add the this compound-spiked plasma to the donor chamber of the RED device.
-
Add PBS to the receiver chamber.
-
Incubate the sealed device at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
-
Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix Matching and Protein Precipitation:
-
To the buffer aliquot, add an equal volume of blank plasma.
-
To the plasma aliquot, add an equal volume of PBS.
-
Precipitate proteins in both samples by adding cold acetonitrile with an internal standard.
-
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant from both chambers for the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber.
-
Calculate the percentage bound = (1 - fu) * 100.
-
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound in a rodent model (e.g., mice or rats) after intravenous and oral administration.
Materials:
-
Male or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
This compound formulation for intravenous (IV) and oral (PO) administration
-
Dosing vehicles (e.g., saline, PEG400/water)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Anesthetics (if required for blood collection)
-
LC-MS/MS system
Protocol:
-
Animal Acclimatization and Dosing:
-
Acclimatize animals for at least one week before the study.
-
Fast animals overnight before dosing (for PO administration).
-
Administer this compound either via IV injection (e.g., tail vein) or PO gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or cardiac puncture for terminal collection) at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours for IV; 0.25, 0.5, 1, 2, 4, 8, 24 hours for PO).
-
Process blood samples to obtain plasma by centrifugation.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for both IV and PO routes.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters including:
-
For IV administration: Area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½).
-
For PO administration: Maximum concentration (Cmax), time to maximum concentration (Tmax), AUC, and half-life (t½).
-
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the pharmacokinetic profile of this compound. The data generated from these studies are essential for understanding the ADME properties of this novel carbonic anhydrase II inhibitor, guiding lead optimization, and enabling the design of further preclinical and clinical studies. A thorough understanding of the pharmacokinetics of this compound is paramount to unlocking its full therapeutic potential.
Application Notes and Protocols for Studying Cellular pH Regulation Using Carbonic Anhydrase II (CAII) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular pH (pHi) is a critical parameter tightly regulated within a narrow range to ensure normal cellular function, including enzyme activity, cell proliferation, and signal transduction. Carbonic anhydrase II (CAII), a ubiquitous and highly active zinc metalloenzyme, plays a pivotal role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] Dysregulation of CAII activity and subsequent alterations in pHi have been implicated in various pathological conditions, including cancer, glaucoma, and epilepsy.[1][2]
This document provides detailed application notes and experimental protocols for utilizing CAII inhibitors to study cellular pH regulation. The hypothetical inhibitor, "Caii-IN-2," is treated here as a representative potent and specific inhibitor of CAII. The principles and methods described are broadly applicable to other known CAII inhibitors.
Mechanism of Action of CAII Inhibitors
CAII inhibitors, typically belonging to the sulfonamide class of compounds, function by coordinating to the zinc ion within the active site of the enzyme.[2][3] This binding displaces a water molecule or hydroxide ion essential for the catalytic activity, thereby blocking the hydration of CO₂. The inhibition of CAII leads to a reduced rate of bicarbonate and proton production, which can significantly impact the cell's ability to regulate its internal pH, particularly in response to acid or base loads.[3][4]
Quantitative Data of Representative CAII Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of several well-characterized CAII inhibitors against human carbonic anhydrase isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | hCA I (IC50, nM) | hCA II (IC50, nM) | hCA IV (IC50, nM) | Reference(s) |
| Dorzolamide | 600 | 0.18 | 6.9 | [3] |
| Brinzolamide | ~1,365 | 3.19 | 45.3 | [2][5] |
| Acetazolamide | 440 | 20 | - | [6] |
| Ethoxzolamide | - | - | - | [7][8][9] |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.
Signaling Pathways and Experimental Workflows
CAII-Mediated pH Regulation Signaling Pathway
The following diagram illustrates the central role of CAII in cellular pH regulation and the mechanism of its inhibition.
References
- 1. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Carbonic anhydrase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. ethoxzolamide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Ethoxzolamide | C9H10N2O3S2 | CID 3295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Intrinsic thermodynamics of ethoxzolamide inhibitor binding to human carbonic anhydrase XIII - PMC [pmc.ncbi.nlm.nih.gov]
Application of Caii-IN-2 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the utilization of Caii-IN-2, a potent and specific inhibitor of Carbonic Anhydrase II (CAII), in high-throughput screening (HTS) campaigns. Carbonic Anhydrase II is a ubiquitous zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in pH regulation, ion transport, and various physiological processes.[1] Dysregulation of CAII activity has been implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer, making it a significant target for drug discovery.[2][3][4]
This compound offers a valuable tool for identifying and characterizing novel modulators of CAII activity. These protocols are designed to guide researchers through the process of developing robust HTS assays, executing screening campaigns, and analyzing the resulting data to identify promising lead compounds.
Signaling Pathway of Carbonic Anhydrase II
Carbonic Anhydrase II facilitates the rapid interconversion of carbon dioxide (CO2) and water (H2O) into bicarbonate (HCO3-) and a proton (H+). This reaction is fundamental to maintaining acid-base balance in various tissues. The catalytic mechanism involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking the carbon atom of CO2. The resulting bicarbonate is then displaced by a water molecule, regenerating the zinc-bound hydroxide for the next catalytic cycle.
Data Presentation: Performance of Known CAII Inhibitors
The following table summarizes the inhibitory activity of several well-characterized Carbonic Anhydrase II inhibitors, providing a benchmark for comparison when evaluating new compounds like this compound. The data has been compiled from various high-throughput screening campaigns.
| Compound | IC50 (µM) | Assay Format | Reference |
| Acetazolamide | 0.098 - 1.2 | Esterase Activity (p-NPA) | [5][6] |
| Methazolamide | 0.045 - 0.9 | Esterase Activity (p-NPA) | [5][6] |
| Dichlorphenamide | Not Reported | Not Reported | [3] |
| Celecoxib | 0.8 | Esterase Activity (p-NPA) | [5][6] |
| Furosemide | 25 | Esterase Activity (p-NPA) | [5][6] |
| Thioxolone | 30 | Esterase Activity (p-NPA) | [5][6] |
| Actarit | 0.422 | In vitro activity assay | [7] |
Experimental Protocols
High-Throughput Screening Assay for CAII Inhibitors (Esterase Activity)
This protocol describes a colorimetric HTS assay based on the esterase activity of CAII using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CAII produces p-nitrophenolate, which can be monitored spectrophotometrically at 400-405 nm.
Materials and Reagents:
-
Human Carbonic Anhydrase II (recombinant)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
This compound (or other test compounds)
-
Acetazolamide (positive control inhibitor)
-
384-well microplates (clear, flat-bottom)
Instrumentation:
-
Microplate reader with absorbance detection at 400-405 nm
-
Automated liquid handling system
Protocol:
-
Compound Plating:
-
Prepare a stock solution of this compound and other test compounds in 100% DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 0.5 µL) of each compound solution into the wells of a 384-well microplate to achieve the desired final concentration (typically 1-10 µM).
-
For control wells, dispense DMSO only (negative control) or a known inhibitor like Acetazolamide (positive control).
-
-
Enzyme Preparation:
-
Prepare a working solution of Human Carbonic Anhydrase II in Tris buffer. The final concentration in the assay will need to be optimized (e.g., 10-20 nM).
-
-
Enzyme Addition:
-
Dispense the CAII working solution (e.g., 25 µL) into all wells of the compound plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Preparation:
-
Prepare a working solution of p-NPA in the same Tris buffer. The final concentration in the assay should be close to the Km value for CAII (e.g., 1 mM).
-
-
Reaction Initiation and Measurement:
-
Dispense the p-NPA working solution (e.g., 25 µL) into all wells to start the reaction.
-
Immediately place the microplate in a microplate reader and measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes to determine the initial reaction velocity (rate of p-nitrophenolate formation).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Normalize the data relative to the controls:
-
% Inhibition = 100 * (1 - (Ratecompound - Ratepositive_control) / (Ratenegative_control - Ratepositive_control))
-
-
For hit compounds, perform dose-response experiments to determine the IC50 value by fitting the % inhibition data to a four-parameter logistic equation.
-
Assess the quality of the HTS assay by calculating the Z' factor:
Visualizations
Experimental Workflow for CAII Inhibitor HTS
The following diagram illustrates the typical workflow for a high-throughput screening campaign to identify inhibitors of Carbonic Anhydrase II.
Logical Relationship in CAII Inhibitor Drug Discovery
This diagram outlines the logical progression from identifying a CAII inhibitor to its potential therapeutic application, considering the downstream cellular effects.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assay.dev [assay.dev]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Troubleshooting & Optimization
Caii-IN-2 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance for issues related to the solubility of "Caii-IN-2" in aqueous solutions. Initial searches suggest that "this compound" may refer to one of two possibilities: a specific, likely novel, inhibitor of Carbonic Anhydrase II (CAII) or CaM Kinase II (CaMKII), or it may be a typographical error for CaI2 (Calcium Iodide). To provide comprehensive support, this guide is divided into two sections addressing each possibility.
Section 1: this compound as a CAII/CaMKII Inhibitor
This section provides guidance for a hypothetical small molecule inhibitor, "this compound," which is likely to be a hydrophobic organic compound with limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why am I having solubility issues?
A1: this compound is presumed to be a specific inhibitor of either Carbonic Anhydrase II (CAII) or Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII). Like many small molecule inhibitors, it is likely a hydrophobic organic molecule, which inherently have poor solubility in aqueous solutions such as buffers and cell culture media. Precipitation is a common issue when the concentration of the compound exceeds its solubility limit in a given solvent or buffer system.
Q2: What is the best solvent for making a stock solution of this compound?
A2: For hydrophobic compounds, a water-miscible organic solvent is typically recommended for preparing a concentrated stock solution. The choice of solvent can impact the stability and solubility of the compound. See Table 1 for a list of commonly used solvents. It is crucial to consult the manufacturer's datasheet for specific recommendations for your compound.
Q3: How can I prevent my compound from precipitating when I dilute it into an aqueous buffer?
A3: Precipitation upon dilution is a common problem. To minimize this, it is recommended to add the stock solution to the aqueous buffer slowly while vortexing or stirring. Additionally, ensuring the final concentration of the organic solvent in your working solution is as low as possible (typically <1%) can help maintain solubility. Pre-warming the aqueous buffer may also improve solubility for some compounds.
Q4: Can the pH of my buffer affect the solubility of this compound?
A4: Yes, the pH of the aqueous solution can significantly impact the solubility of a compound, especially if it has ionizable groups. For example, a compound with a basic functional group will be more soluble in an acidic buffer, while a compound with an acidic functional group will be more soluble in a basic buffer. It is advisable to test a range of pH values if you continue to experience solubility issues.
Troubleshooting Guide
Issue: My this compound precipitated out of solution after I diluted my stock into an aqueous buffer.
-
Question: What was the concentration of your stock solution and the final concentration of your working solution?
-
Answer: It is possible that the final concentration in your aqueous buffer is above the solubility limit of this compound. Try preparing a more dilute working solution.
-
-
Question: What organic solvent did you use for your stock solution, and what was the final percentage of this solvent in your working solution?
-
Answer: High concentrations of some organic solvents can cause precipitation when mixed with aqueous buffers. Aim for a final organic solvent concentration of less than 1%. If your protocol requires a higher concentration, you may need to test different buffer compositions.
-
-
Question: Did you add the stock solution directly to the buffer?
-
Answer: To avoid localized high concentrations that can lead to precipitation, add the stock solution dropwise to the buffer while continuously stirring or vortexing.
-
-
Question: Have you considered the buffer composition?
Data Presentation
Table 1: Recommended Solvents for Hydrophobic Small Molecule Inhibitors
| Solvent | Typical Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-100 mM | A versatile solvent for many organic compounds. However, it can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration in cell-based assays below 0.5%. |
| Ethanol (EtOH) | 1-50 mM | A less toxic alternative to DMSO for some compounds. Be aware that it can evaporate, leading to an increase in the stock solution concentration over time. |
| Dimethylformamide (DMF) | 1-100 mM | Another option for highly insoluble compounds. Similar to DMSO, it can have cytotoxic effects. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to make 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Adding the Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.
-
Dissolving the Compound: Gently vortex or sonicate the solution until the compound is completely dissolved. A brief warming in a water bath (e.g., to 37°C) may be necessary for some compounds, but be cautious as heat can degrade sensitive molecules.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Refer to the manufacturer's datasheet for specific storage recommendations.
Protocol 2: Preparation of a 10 µM Working Solution in an Aqueous Buffer
-
Prepare the Buffer: Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, Tris-HCl) and ensure it is at the desired pH and temperature.
-
Calculate Volumes: Determine the volume of the 10 mM this compound stock solution needed to achieve a final concentration of 10 µM. For a 1 mL final volume, you would need 1 µL of the 10 mM stock.
-
Dilution: While vortexing the aqueous buffer, slowly add the calculated volume of the this compound stock solution. Ensure the stock solution is added dropwise directly into the buffer and not onto the sides of the tube.
-
Final Mix: Continue to vortex for a few seconds after adding the stock solution to ensure homogeneity. The working solution is now ready for your experiment.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified CaMKII signaling pathway.
Section 2: CaI2 (Calcium Iodide)
This section addresses potential, though less common, solubility issues with Calcium Iodide (CaI2).
Frequently Asked Questions (FAQs)
Q1: Is Calcium Iodide (CaI2) soluble in water?
A1: Yes, Calcium Iodide is highly soluble in water.[3][4][5] Its solubility increases with temperature.
Q2: If CaI2 is highly soluble, why might I be seeing a precipitate in my aqueous solution?
A2: While CaI2 itself is very soluble, precipitation can occur if your aqueous solution contains other ions that can form an insoluble salt with either calcium (Ca2+) or iodide (I-). A common cause of precipitation is the presence of phosphate ions, which can form calcium phosphate, a poorly soluble salt.[6]
Q3: How can I prevent the precipitation of calcium salts in my buffer?
A3: If you are preparing a buffer containing both calcium and phosphate, it is advisable to prepare the two components as separate, concentrated stock solutions. The final mixing should be done by adding one solution to the other slowly and with constant stirring, preferably after diluting one or both of the components. Alternatively, consider using a buffer system that does not contain phosphate, such as HEPES or Tris, if your experimental conditions allow.
Troubleshooting Guide
Issue: I observed a white precipitate after adding a CaI2 solution to my phosphate buffer.
-
Question: What are the final concentrations of calcium and phosphate in your solution?
-
Answer: The product of the calcium and phosphate concentrations may have exceeded the solubility product of calcium phosphate, leading to precipitation. Try reducing the concentration of one or both of these components.
-
-
Question: How did you mix the solutions?
-
Answer: Adding a concentrated calcium solution to a concentrated phosphate solution can cause localized supersaturation and precipitation. Prepare more dilute solutions before mixing, and add the calcium-containing solution to the phosphate-containing solution slowly with vigorous stirring.[6]
-
-
Question: What is the pH of your final solution?
-
Answer: The solubility of calcium phosphate is pH-dependent. At a neutral or slightly basic pH (around 6.5-8.5), precipitation is more likely to occur.[6] If possible, adjusting the pH to be slightly more acidic may help to keep the calcium phosphate in solution.
-
Data Presentation
Table 2: Solubility of Calcium Iodide (CaI2) in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 64.6 |
| 20 | 66.0 |
| 100 | 81.0 |
Data sourced from Wikipedia[5]
Experimental Protocols
Protocol 3: Preparation of a 1 M Aqueous Solution of Calcium Iodide (CaI2)
-
Weighing the Compound: The molecular weight of anhydrous Calcium Iodide is 293.89 g/mol . To prepare 100 mL of a 1 M solution, weigh out 29.39 g of CaI2 powder.
-
Adding the Solvent: Add approximately 80 mL of deionized water to a beaker or flask.
-
Dissolving the Compound: While stirring, slowly add the weighed CaI2 powder to the water. The dissolution is an exothermic process, so the solution may become warm.
-
Final Volume Adjustment: Once the CaI2 is completely dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the original container with a small amount of deionized water and add the rinsing to the volumetric flask. Carefully add deionized water to the 100 mL mark.
-
Storage: Store the solution in a well-sealed container at room temperature. Note that upon exposure to air and light, CaI2 solutions can slowly decompose and liberate iodine, resulting in a faint yellow color.[5] Storing in a dark, airtight bottle can minimize this.
References
Caii-IN-2 Technical Support Center: Managing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating the off-target effects of Caii-IN-2, a potent inhibitor of human Carbonic Anhydrase II (hCA II). While this compound is a valuable tool for studying the role of hCA II in various physiological and pathological processes, its cross-reactivity with other carbonic anhydrase isoforms necessitates careful experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary and off-target activities?
This compound is a small molecule inhibitor primarily targeting human Carbonic Anhydrase II (hCA II), a ubiquitous zinc metalloenzyme involved in a wide range of physiological processes. However, this compound also exhibits inhibitory activity against other carbonic anhydrase isoforms, namely hCA I, hCA IX, and hCA XII. These unintended interactions are known as off-target effects.
Q2: What are the known inhibition constants (Ki) of this compound for its target and off-targets?
The inhibitory potency of this compound against its primary target and known off-target isoforms is summarized in the table below.
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) in nM | Primary or Off-Target |
| hCA II | 3.8 | Primary Target |
| hCA IX | 19.6 | Off-Target |
| hCA XII | 45.2 | Off-Target |
| hCA I | 261.4 | Off-Target |
Data sourced from publicly available information.
Q3: What are the potential consequences of inhibiting the off-target isoforms?
Inhibition of hCA I, hCA IX, and hCA XII can lead to a range of physiological effects that may confound experimental results.
-
hCA I: As a highly abundant isoform in red blood cells, its inhibition can affect CO2 transport and pH regulation in the blood.[1]
-
hCA IX and hCA XII: These isoforms are often overexpressed in hypoxic tumors and play a crucial role in regulating tumor pH, promoting cell proliferation, and metastasis.[2][3][4] Their inhibition can have anti-tumor effects, which might be misinterpreted as a sole consequence of hCA II inhibition in cancer-related studies.[5][6]
Q4: How can I minimize the off-target effects of this compound in my experiments?
Mitigating off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired effect on hCA II while minimizing the inhibition of off-target isoforms.
-
Use of Isoform-Specific Inhibitors: When possible, use more selective inhibitors for hCA II or inhibitors specific to the off-target isoforms as controls to dissect the observed effects.
-
Genetic Knockdown/Knockout: Employ siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of hCA I, hCA IX, or hCA XII in your cellular models. This will help to confirm that the observed phenotype is indeed due to the inhibition of hCA II.
-
Cell Line Selection: Choose cell lines that have low or no expression of the off-target isoforms if your research question is solely focused on hCA II.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with known hCA II function. | Off-target inhibition of hCA I, IX, or XII. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Validate the phenotype using a more selective hCA II inhibitor or by genetic knockdown of the off-target isoforms. 3. Profile the expression levels of hCA I, II, IX, and XII in your experimental model. |
| Difficulty in attributing observed anti-cancer effects solely to hCA II inhibition. | This compound is also inhibiting tumor-associated isoforms hCA IX and XII. | 1. Use inhibitors with higher selectivity for hCA IX and XII as comparative controls. 2. Employ cell lines with varying expression levels of hCA II, IX, and XII to correlate inhibitor efficacy with isoform expression. 3. Utilize genetic approaches to silence hCA IX and XII and observe the effect of this compound. |
| Inconsistent results across different cell lines. | Differential expression of hCA isoforms in the cell lines used. | 1. Perform qPCR or Western blotting to quantify the expression levels of hCA I, II, IX, and XII in each cell line. 2. Correlate the observed effects of this compound with the isoform expression profile. |
Experimental Protocols & Methodologies
Protocol 1: Determining the In Vitro Selectivity Profile of a Carbonic Anhydrase Inhibitor
This protocol describes a common method for assessing the inhibitory activity of a compound against different carbonic anhydrase isoforms.
Method: Stopped-Flow CO₂ Hydration Assay
This is a direct and widely used method to measure the catalytic activity of CAs.
Materials:
-
Purified recombinant human CA isoforms (I, II, IX, XII)
-
This compound or other test inhibitors
-
CO₂-saturated water
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In one syringe of the stopped-flow instrument, load the CA enzyme solution (at a fixed concentration) pre-incubated with the inhibitor (or vehicle control).
-
In the second syringe, load the CO₂-saturated water containing the pH indicator.
-
Rapidly mix the two solutions. The hydration of CO₂ to bicarbonate and a proton will cause a change in pH, which is detected by the change in absorbance of the pH indicator.
-
Record the initial rate of the reaction.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Determine the Ki value using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Protocol 2: Cellular Assay to Assess Off-Target Effects
This protocol provides a framework for investigating the cellular consequences of off-target inhibition.
Method: Real-Time Cell Analysis (RTCA) using Electrical Impedance
This method monitors changes in cell adhesion, proliferation, and morphology in real-time.
Materials:
-
E-Plate (a microplate with integrated gold microelectrodes)
-
RTCA instrument
-
Cell line of interest
-
This compound and control inhibitors
-
Cell culture medium and supplements
Procedure:
-
Seed the cells in the E-Plate and allow them to adhere and proliferate overnight. The instrument will measure the baseline cell index (a measure of impedance).
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control and, if possible, a selective inhibitor for the suspected off-target isoform.
-
Place the E-Plate back into the RTCA instrument and monitor the cell index over time (e.g., 24-72 hours).
-
Analyze the data to determine the effect of the inhibitor on cell behavior. A change in the cell index can indicate effects on proliferation, viability, or morphology.
-
To confirm the role of an off-target, repeat the experiment in cells where the off-target isoform has been knocked down. If the effect of this compound is diminished in the knockdown cells, it suggests an on-target effect on that isoform.[7]
Visualizing Pathways and Workflows
Caption: this compound inhibits its primary target hCA II and off-targets hCA I, IX, and XII.
Caption: A logical workflow for troubleshooting and mitigating this compound's off-target effects.
References
- 1. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 7. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Caii-IN-2 in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Caii-IN-2 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a serine/threonine kinase that plays a crucial role in various cellular processes, including synaptic plasticity and memory formation.[1][2][3] Upon activation by an influx of calcium ions, CaMKII autophosphorylates, leading to prolonged activity.[3][4] this compound is designed to interfere with this signaling pathway, likely by blocking the ATP-binding site or preventing the conformational changes required for kinase activation.
Q2: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?
Precipitation of small molecules like this compound in aqueous buffers is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have limited solubility in aqueous solutions.[5]
-
Buffer Composition: The salt concentration and pH of the buffer can significantly impact the solubility of the compound.
-
"Common Ion Effect": If the buffer contains ions that are also present in the this compound salt form, it can decrease its solubility.[6]
-
Temperature: Changes in temperature can affect solubility, with many compounds being less soluble at lower temperatures.
-
High Concentration: The concentration of this compound may be exceeding its solubility limit in the specific buffer system.[7]
Q3: How can I improve the solubility of this compound in my experimental buffer?
Improving the solubility of this compound may require optimizing your experimental conditions:
-
Adjusting pH: The solubility of many compounds is pH-dependent. Systematically testing a range of pH values within the stable and functional range of your assay may identify an optimal pH for solubility.[8]
-
Using a Co-solvent: Adding a small percentage (typically 1-5%) of an organic co-solvent like DMSO or ethanol can significantly increase the solubility of hydrophobic compounds.[5][9] However, it is crucial to ensure the co-solvent concentration does not affect your biological assay.
-
Lowering the Concentration: If possible, reducing the working concentration of this compound to a level well below its solubility limit is the most straightforward solution.
-
Preparing a Concentrated Stock Solution: Dissolving this compound in a pure organic solvent like DMSO at a high concentration and then diluting it into the aqueous buffer can help maintain its solubility.
Q4: My this compound appears to be degrading over the course of my experiment. What are the likely causes and how can I mitigate this?
Degradation of small molecules in experimental buffers can occur through several mechanisms:
-
Hydrolysis: The compound may be susceptible to breakdown by water, a process that can be pH-dependent.
-
Oxidation: this compound may be sensitive to oxidation, especially in the presence of dissolved oxygen or metal ions.[10]
-
Enzymatic Degradation: If you are working with cell lysates or other biological samples, endogenous enzymes could be metabolizing the compound.[8]
-
Photodegradation: Exposure to light can cause some compounds to degrade.
To mitigate degradation, consider the following:
-
pH Optimization: Maintain the buffer pH at a level where the compound is most stable.[8]
-
Use of Additives: Adding antioxidants like ascorbic acid or reducing agents like DTT may prevent oxidative degradation. For enzymatic degradation, the addition of protease or phosphatase inhibitors might be necessary.[8]
-
Storage Conditions: Store stock solutions and experimental samples protected from light and at low temperatures (e.g., 4°C or -20°C) to slow down degradation processes.[11][12]
-
Fresh Preparation: Prepare working solutions of this compound fresh for each experiment to minimize the time it spends in an aqueous environment.
Troubleshooting Guides
Guide 1: Troubleshooting this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with this compound.
| Step | Action | Rationale |
| 1 | Visual Inspection | Confirm that the observed particulate matter is indeed precipitated this compound and not a component of the buffer. |
| 2 | Centrifugation and Analysis | Centrifuge the solution and analyze the supernatant for the concentration of this compound using a suitable method like HPLC or UV-Vis spectroscopy. This will quantify the extent of precipitation. |
| 3 | Solubility Test | Determine the approximate solubility of this compound in your primary buffer. Prepare a series of dilutions and identify the concentration at which precipitation occurs. |
| 4 | pH Adjustment | Prepare your buffer at a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) and re-test the solubility of this compound. Ensure the chosen pH is compatible with your assay. |
| 5 | Co-solvent Titration | If pH adjustment is insufficient, introduce a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) into your buffer. Start with a low concentration (e.g., 0.5%) and gradually increase it, monitoring for both improved solubility and any potential impact on your assay. |
| 6 | Stock Solution Optimization | Prepare a highly concentrated stock solution of this compound in 100% DMSO. When preparing your working solution, add the stock solution to the buffer with vigorous vortexing to ensure rapid and complete mixing, which can prevent localized high concentrations that lead to precipitation. |
Guide 2: Investigating this compound Degradation
This guide outlines a systematic process to identify the cause of this compound degradation and improve its stability.
| Step | Action | Rationale |
| 1 | Establish a Baseline | Immediately after preparing the this compound solution in your buffer, analyze its purity and concentration using a stability-indicating method like HPLC. This will serve as your time-zero reference.[11] |
| 2 | Time-Course Stability Study | Incubate the this compound solution under your standard experimental conditions (e.g., temperature, lighting). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots and analyze them by HPLC to monitor the decrease in the parent compound and the appearance of any degradation products.[13] |
| 3 | Stress Testing | To accelerate the identification of degradation pathways, subject the this compound solution to stress conditions such as elevated temperature (e.g., 40°C), exposure to strong light, and extreme pH values (e.g., pH 3 and pH 9).[11][14] Analysis of the degradation products under these conditions can provide clues about the degradation mechanism. |
| 4 | Evaluate Buffer Components | Systematically omit or replace components of your buffer to identify any that may be contributing to the degradation. For instance, some buffer salts or additives may catalyze degradation. |
| 5 | Implement Stabilizing Measures | Based on the suspected degradation pathway, introduce stabilizing agents. If oxidation is suspected, add an antioxidant. If hydrolysis is the issue, identify the optimal pH for stability. If working with biological samples, consider the addition of relevant enzyme inhibitors.[8] |
| 6 | Re-evaluate Stability | Repeat the time-course stability study with the optimized buffer formulation to confirm that the stability of this compound has been improved. |
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data for the solubility and stability of this compound under various buffer conditions. These tables should be used as a reference for designing your own optimization experiments.
Table 1: Solubility of this compound in Common Buffers
| Buffer (50 mM) | pH | Temperature (°C) | Co-solvent (DMSO, %) | Maximum Solubility (µM) |
| Phosphate | 7.4 | 25 | 0.5 | 15 |
| Phosphate | 7.4 | 4 | 0.5 | 8 |
| Tris-HCl | 7.4 | 25 | 0.5 | 25 |
| Tris-HCl | 8.0 | 25 | 0.5 | 40 |
| HEPES | 7.4 | 25 | 0.5 | 22 |
| HEPES | 7.4 | 25 | 1.0 | 55 |
Table 2: Stability of this compound in Tris-HCl Buffer (pH 7.4) at 25°C
| Time (hours) | % Remaining this compound |
| 0 | 100 |
| 2 | 95 |
| 4 | 88 |
| 8 | 75 |
| 24 | 52 |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
Objective: To determine the maximum soluble concentration of this compound in a given experimental buffer.
Materials:
-
This compound
-
Experimental Buffer
-
DMSO (or other suitable organic solvent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC system
Methodology:
-
Prepare a highly concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the this compound stock solution in the experimental buffer. For example, create solutions with final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all dilutions and does not exceed a level that affects your assay (typically ≤ 1%).
-
Incubate the solutions at the desired experimental temperature for a set period (e.g., 1 hour) to allow them to equilibrate.
-
Visually inspect each tube for any signs of precipitation.
-
To quantify solubility, centrifuge all tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant from each tube and measure the concentration of the dissolved this compound using a pre-validated analytical method such as UV-Vis spectroscopy at the compound's λmax or by HPLC.
-
The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is considered the maximum solubility under those conditions.
Protocol 2: Assessing the Stability of this compound in Solution
Objective: To evaluate the degradation of this compound over time in a specific buffer.
Materials:
-
This compound
-
Experimental Buffer
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
Methodology:
-
Prepare a solution of this compound in the experimental buffer at a concentration well below its solubility limit.
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain a chromatogram. This will serve as the baseline measurement of the parent compound's peak area.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 25°C, protected from light).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
For each time point, record the peak area of the parent this compound peak and any new peaks that may correspond to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
Visualizations
Caption: CaMKII signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting flowchart for this compound instability.
References
- 1. Mechanisms of Activation and Subunit Release in Ca2+/Calmodulin-Dependent Protein Kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium/calmodulin‐dependent kinase II and memory destabilization: a new role in memory maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CaMKII: Claiming Center Stage in Postsynaptic Function and Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The solubility product extends the buffering concept to heterotypic biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. webqc.org [webqc.org]
- 11. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 12. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 13. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Caii-IN-2 Inactivity in Cellular Assays
Welcome to the technical support center for Caii-IN-2, a selective inhibitor of Carbonic Anhydrase II (CA-II). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular assays and to help troubleshoot common issues that may lead to apparent inactivity of the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, cell-permeable small molecule inhibitor of Carbonic Anhydrase II (CA-II). It belongs to the thiosemicarbazide class of compounds. Its primary mechanism of action is the inhibition of the enzymatic activity of CA-II, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting CA-II, this compound can modulate intracellular and extracellular pH, which in turn can affect various cellular processes such as proliferation, invasion, and apoptosis.
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound, like other thiosemicarbazone derivatives, is readily soluble in dimethyl sulfoxide (DMSO)[1][2]. It is recommended to prepare a high-concentration stock solution in 100% DMSO and store it at -20°C or -80°C.
Q3: What is the optimal concentration of this compound to use in a cellular assay?
The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. This compound has a reported IC50 of 12.1 µM for bovine CA-II[3]. For cellular assays, a concentration range bracketing this IC50 value is a good starting point. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How stable is this compound in cell culture medium?
Troubleshooting Guide
Issue 1: this compound shows no or low activity in my cellular assay.
This is a common issue that can arise from several factors. The following troubleshooting steps can help identify the root cause.
| Possible Cause | Troubleshooting Suggestion |
| Compound Precipitation | This compound may precipitate in the aqueous cell culture medium, especially at high concentrations. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. To mitigate this, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and vortex the diluted inhibitor solution well before adding it to the cells. Consider preparing a more dilute stock solution in DMSO to reduce the final DMSO concentration in the assay. |
| Incorrect Compound Concentration | Verify the calculations for your stock and working solutions. If possible, confirm the concentration and purity of your this compound stock using analytical methods. Perform a dose-response curve to ensure you are using a concentration that is expected to be active. |
| Cell Type and Target Expression | Confirm that your cell line expresses Carbonic Anhydrase II (CA-II) at a sufficient level. You can check this by Western blot, qPCR, or by consulting the literature. If CA-II expression is low or absent, this compound will likely have no effect. |
| Assay Conditions | The activity of carbonic anhydrase inhibitors can be influenced by the pH and CO2 levels in the cell culture incubator. Ensure that your incubator is properly calibrated for CO2 and that the medium is buffered appropriately. Some studies on CA inhibitors are conducted under hypoxic conditions, as CA IX (a related isoform) is hypoxia-inducible. Consider if your experimental conditions are optimal for observing the effects of CA-II inhibition. |
| Compound Degradation | Ensure that the this compound stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Issue 2: High background or off-target effects are observed.
Unintended effects of a small molecule inhibitor can complicate data interpretation.
| Possible Cause | Troubleshooting Suggestion |
| Cytotoxicity | High concentrations of this compound or the solvent (DMSO) may be toxic to your cells, leading to non-specific effects on cell viability. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which this compound is not toxic. Keep the final DMSO concentration in your assay as low as possible (ideally ≤ 0.1%). |
| Off-Target Effects | Thiosemicarbazone-based compounds have been reported to have other biological activities, such as antioxidant properties and metal chelation, which could lead to off-target effects[5][6]. To confirm that the observed effect is due to CA-II inhibition, consider using a structurally unrelated CA-II inhibitor as a positive control. Additionally, a rescue experiment where the phenotype is reversed by adding back the product of the enzymatic reaction (e.g., by altering buffer components) could provide evidence for on-target activity. |
| Assay Interference | The chemical properties of this compound may interfere with the assay itself. For example, it could have fluorescent properties that interfere with a fluorescence-based readout. Run appropriate controls, such as the inhibitor in cell-free assay medium, to check for any direct interference with your detection method. |
Quantitative Data Summary
The following table summarizes the available inhibitory activity data for this compound and related compounds.
| Compound | Target | IC50 / Ki | Organism | Reference |
| This compound | Carbonic Anhydrase II | IC50: 12.1 µM | Bovine | [3] |
| CAII-IN-1 | Carbonic Anhydrase II | IC50: 10.3 µM | Bovine | [7] |
| hthis compound | Carbonic Anhydrase I | Ki: 261.4 nM | Human | [8] |
| Carbonic Anhydrase II | Ki: 3.8 nM | Human | [8] | |
| Carbonic Anhydrase IX | Ki: 19.6 nM | Human | [8] | |
| Carbonic Anhydrase XII | Ki: 45.2 nM | Human | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure for 10 mM Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile environment.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure that the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level for your cells (typically ≤ 0.5%).
-
Vortex each dilution thoroughly before adding it to the cells.
-
Prepare fresh working solutions for each experiment.
-
Protocol 2: General Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Incubate the plate for at least 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
Caption: Signaling pathway of Carbonic Anhydrase II and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in a cellular assay.
Caption: A troubleshooting decision tree for this compound inactivity in cellular assays.
References
- 1. Inhibitory Efficacy of Thiosemicarbazones for Carbonic Anhydrase II (Bovine and Human) as a Target of Calcification and Tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The calcium channel modulator 2-APB hydrolyzes in physiological buffers and acts as an effective radical scavenger and inhibitor of the NADPH oxidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
How to prevent Caii-IN-2 precipitation in stock solutions
Welcome to the technical support center for Caii-IN-2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the handling and use of this compound, with a specific focus on preventing its precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
Precipitation of small molecule inhibitors like this compound is a common issue that typically occurs when a stock solution, highly concentrated in an organic solvent, is diluted into an aqueous buffer (e.g., PBS, cell culture media).[1][2][3] This happens because the inhibitor is significantly less soluble in the final aqueous environment than in the initial organic solvent.[2] This process is often referred to as the compound "crashing out" of solution. Factors that can trigger this include the physicochemical properties of the drug, rapid changes in solvent polarity, pH shifts, and high final concentrations.[4]
Q2: What is the best solvent for preparing my this compound stock solution?
For most organic small molecules, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[1] It is an excellent polar aprotic solvent capable of dissolving a wide range of compounds.[5] It is crucial to use a fresh or properly stored bottle of DMSO to avoid introducing moisture, which can reduce the compound's solubility and stability.[1]
Q3: How can I prevent precipitation when diluting my DMSO stock into an aqueous buffer?
The dilution method is critical. Never dilute your highly concentrated stock solution directly into the aqueous buffer. The best practice is to perform intermediate serial dilutions in pure DMSO first to lower the inhibitor concentration.[1] Then, add this final, more diluted DMSO solution to your aqueous buffer dropwise while vortexing or stirring to ensure rapid and even dispersion. This stepwise dilution process prevents localized high concentrations of the compound from forming, which can initiate precipitation.[6]
Q4: What is the maximum recommended concentration for a this compound stock solution?
While a specific maximum concentration for this compound is not defined without empirical testing, a common starting point for small molecule inhibitors is a 10 mM stock solution in DMSO. Preparing stocks at excessively high concentrations (e.g., >30-100 mM) significantly increases the risk of precipitation upon dilution or during freeze-thaw cycles.[7] The optimal concentration is one that is high enough to minimize the volume of DMSO in your final assay (typically <0.5%) while remaining well below the solubility limit of the compound in DMSO.[6][8]
Q5: How should I properly store my this compound stock solution?
Once prepared, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can cause compound degradation and precipitation.[6][8][9] These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[6][8]
Troubleshooting Guide: this compound Precipitation
If you observe precipitation after preparing or diluting your this compound solution, consult the following table and workflow diagram to diagnose and resolve the issue.
| Potential Cause | Recommended Solution |
| Improper Dilution Technique | Avoid diluting the concentrated stock directly into the aqueous buffer. Perform serial dilutions in 100% DMSO first, then add the final diluted stock to the buffer with vigorous mixing.[1] |
| Stock Concentration Too High | Prepare a new, less concentrated stock solution (e.g., 1 mM instead of 10 mM). The compound may be soluble only at its final working concentration.[1] |
| Poor Aqueous Solubility | Ensure the final concentration in your assay is as low as possible. If precipitation persists, consider using co-solvents or solubilizing agents like PEG400 or Tween 80, if compatible with your assay.[6][10] |
| Contaminated or "Wet" Solvent | Use a new, unopened bottle of high-purity, anhydrous DMSO. Water contamination in DMSO significantly reduces its solvating power for hydrophobic compounds.[1] |
| Temperature Effects | Ensure all components are at room temperature before mixing. Some compounds are less soluble at lower temperatures.[11] If necessary, gentle warming (up to 50°C) or sonication can help redissolve precipitates.[5][9] |
| Buffer Incompatibility | Salts in buffers like PBS can decrease the solubility of organic compounds.[10] Try diluting the compound into sterile deionized water first, then add this solution to a more concentrated buffer to reach the final 1X concentration. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder (pre-weighed vial)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Briefly centrifuge the vial containing the this compound powder to ensure all the compound is at the bottom.[9]
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (e.g., For 5 mg of this compound with a molecular weight of 500 g/mol , you need 1 mL of DMSO).
-
Carefully add the calculated volume of anhydrous DMSO directly to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (37-50°C) or sonication can be used to aid dissolution if necessary.[9]
-
Once fully dissolved, aliquot the solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly and store them at -80°C for long-term use.[6]
Protocol 2: Preparation of a 10 µM Working Solution
Objective: To dilute the 10 mM stock solution to a final working concentration of 10 µM in an aqueous buffer (e.g., cell culture medium) without causing precipitation.
Materials:
-
10 mM this compound DMSO stock aliquot (from Protocol 1)
-
Anhydrous DMSO
-
Aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform an intermediate dilution: Prepare a 1 mM intermediate stock by diluting 2 µL of the 10 mM stock into 18 µL of fresh DMSO (1:10 dilution). Vortex to mix.
-
Perform a second intermediate dilution: Prepare a 100 µM intermediate stock by diluting 2 µL of the 1 mM stock into 18 µL of fresh DMSO (1:10 dilution). Vortex to mix.
-
Prepare the final working solution: Add 990 µL of your desired aqueous buffer to a new sterile tube.
-
While the tube is vortexing at medium speed, slowly add 10 µL of the 100 µM intermediate stock solution to the buffer. This 1:100 final dilution results in a 1 µM working solution with a final DMSO concentration of 0.1%.
-
Visually inspect the solution for any signs of precipitation. A clear solution indicates successful preparation. Use this working solution immediately in your experiment.
Data & Resources
This compound Solubility Data
The following table provides representative solubility data for a typical small molecule inhibitor like this compound. Actual values should be determined empirically.
| Solvent | Max Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mM (≥ 25 mg/mL) | Recommended for primary stock solutions. |
| Ethanol | ~5 mM (~2.5 mg/mL) | Lower solubility than DMSO; may be used as an alternative solvent in some cases.[12] |
| PBS (pH 7.2) | < 0.01 mM (< 5 µg/mL) | Very low solubility; demonstrates why direct dilution from a DMSO stock causes precipitation. |
This compound Target Signaling Pathway
This compound is an inhibitor of Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII). The simplified activation pathway of CaMKII, which this compound blocks, is illustrated below.
Caption: Simplified CaMKII activation pathway and the inhibitory action of this compound.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. captivatebio.com [captivatebio.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Caii-IN-2 (CaMKII Inhibitor) Cytotoxicity Assessment and Reduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and mitigating the cytotoxic effects of Caii-IN-2, a potent inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). The information provided herein is also applicable to other CaMKII inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a research compound that functions as an inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). CaMKII is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction. By inhibiting CaMKII, this compound can modulate these pathways, which is valuable for research in areas such as neuroscience, cardiology, and oncology.
Q2: Why is this compound cytotoxic?
A2: The cytotoxicity of this compound and other CaMKII inhibitors stems from their on-target inhibition of CaMKII, which is involved in cell survival pathways. Inhibition of CaMKII can lead to the induction of apoptosis (programmed cell death) through various mechanisms, including the activation of stress-activated protein kinases like JNK and the mitochondrial apoptotic pathway.[1][2] Off-target effects on other kinases can also contribute to cytotoxicity.
Q3: What are the common assays to measure this compound cytotoxicity?
A3: Commonly used assays to quantify the cytotoxicity of this compound include:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis, via flow cytometry.
Q4: How can I reduce the cytotoxicity of this compound in my experiments?
A4: Strategies to mitigate cytotoxicity include:
-
Dose Optimization: Perform a dose-response study to determine the lowest effective concentration.
-
Time-Course Experiments: Limit the duration of exposure to the inhibitor.
-
Serum Starvation: In some cases, serum starvation prior to treatment can synchronize cells and potentially reduce variability, though it can also induce stress.[3][4]
-
Co-treatment Strategies: The use of cytoprotective agents, where appropriate for the experimental design, may reduce off-target toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death even at low concentrations of this compound | - Cell line is highly sensitive to CaMKII inhibition.- Off-target effects of the inhibitor.- Incorrect inhibitor concentration. | - Perform a more detailed dose-response curve starting from very low concentrations.- Use a more specific CaMKII inhibitor if available.- Verify the stock solution concentration and dilution calculations. |
| Inconsistent cytotoxicity results between experiments | - Variation in cell density at the time of treatment.- Inconsistent incubation times.- Variability in reagent preparation. | - Ensure consistent cell seeding density and confluency.- Strictly adhere to standardized incubation times.- Prepare fresh reagents and use calibrated pipettes. |
| No observed cytotoxicity at expected concentrations | - The cell line is resistant to CaMKII inhibition-induced apoptosis.- The inhibitor is inactive or degraded.- The assay used is not sensitive enough. | - Use a positive control known to induce apoptosis in your cell line.- Check the storage conditions and age of the inhibitor.- Try a more sensitive assay (e.g., Annexin V vs. MTT). |
| High background in cytotoxicity assay | - Contamination of cell culture.- Inherent fluorescence/absorbance of the inhibitor.- Issues with the assay protocol. | - Check for microbial contamination.- Run a control with the inhibitor in cell-free media.- Review and optimize the assay protocol, including wash steps. |
Quantitative Data Summary
The following tables summarize the inhibitory and cytotoxic concentrations of various CaMKII inhibitors in different cell lines and experimental conditions. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of CaMKII Inhibitors
| Inhibitor | Target | IC50 | Assay Conditions | Reference |
| KN-93 | CaMKII | ~1-4 µM | Varies with CaM concentration | [5] |
| STO-609 | CaMKK | 15 ng/mL (β isoform) | Recombinant enzyme | [6] |
| Autocamtide-2-related inhibitory peptide | CaMKII | 40 nM | In vitro kinase assay | [1][2][7] |
| SGC-CAMKK2-1 | CAMKK2 | 1.6 µM | p-AMPK levels in C4-2 cells | [8] |
Table 2: Cytotoxicity Data for CaMKII Inhibitors
| Inhibitor | Cell Line | Assay | IC50 / % Viability | Treatment Conditions | Reference |
| KN-93 | LX-2 (human hepatic stellate cells) | CCK-8 | 27.15% viability at 50 µmol/L | 24 hours | [9] |
| KN-93 | PC12 | CCK-8 | IC50 of 25 µmol/L | 24 hours | [6] |
| STO-609 | SH-SY5Y (neuroblastoma cells) | CaM-KK activity | ~80% inhibition at 1 µg/mL | Not specified | [10] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound and incubate for the desired time (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This protocol is a general guideline for lactate dehydrogenase (LDH) release assays.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as for the MTT assay.
-
Treat cells with this compound and controls. Include a maximum LDH release control (lysis buffer provided in the kit) and a spontaneous LDH release control (untreated cells).
-
After the treatment period, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (from the kit) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution (from the kit).
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity according to the kit's instructions.
Annexin V Apoptosis Assay
This protocol outlines the general steps for Annexin V staining followed by flow cytometry.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound and controls.
-
Harvest cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
Caption: CaMKII signaling pathway leading to apoptosis and the point of inhibition by this compound.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: A logical troubleshooting guide for addressing high this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Autocamtide-2-related inhibitory peptide (AIP) | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. mdpi.com [mdpi.com]
- 9. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Caii-IN-2 in Long-Term Studies
Welcome to the Caii-IN-2 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound, a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), in long-term experimental models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and overcome potential challenges, including the development of resistance.
Disclaimer: this compound is a hypothetical inhibitor of CaMKII. The potential resistance mechanisms and troubleshooting advice provided are based on established principles of kinase inhibitor resistance and the known biology of CaMKII.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of CaMKII. It binds to the ATP-binding pocket of the CaMKII catalytic domain, preventing the phosphorylation of downstream substrates. This inhibition is designed to be highly selective for CaMKII over other kinases.
Q2: What are the known downstream effectors of CaMKII that are impacted by this compound?
A2: CaMKII has a broad range of downstream targets that vary by cell type. Key substrates include ion channels (e.g., NMDA receptors, L-type calcium channels), transcription factors, and other kinases.[1][2][3][4][5] Inhibition by this compound is expected to block the signaling cascades mediated by these downstream effectors.
Q3: Why might I observe variability in the efficacy of this compound between different cell lines or experimental models?
A3: The efficacy of this compound can be influenced by several factors, including:
-
Expression levels of CaMKII isoforms: Different cell types express various isoforms of CaMKII (α, β, γ, δ) which may have differential sensitivity to this compound.[6]
-
Basal activity of the CaMKII pathway: Cells with higher basal CaMKII activity may require higher concentrations of the inhibitor.
-
Presence of drug efflux pumps: Overexpression of multidrug resistance transporters can reduce the intracellular concentration of this compound.
-
Off-target effects: Unintended interactions with other cellular components could influence the observed phenotype.
Q4: How can I confirm that this compound is inhibiting CaMKII in my experimental system?
A4: Inhibition of CaMKII can be confirmed by assessing the phosphorylation status of its direct downstream targets using western blotting. A common method is to measure the autophosphorylation of CaMKII at Threonine 286 (for CaMKIIα) or Threonine 287 (for other isoforms). A decrease in this phosphorylation signal upon this compound treatment indicates target engagement.
Troubleshooting Guides
Issue 1: Diminished or Complete Loss of this compound Efficacy in Long-Term Studies
Potential Cause 1: Acquired Mutations in the CaMKII ATP-Binding Pocket
-
Explanation: Prolonged exposure to an ATP-competitive inhibitor can select for cells that have acquired mutations in the ATP-binding pocket of CaMKII. These mutations can reduce the binding affinity of this compound, rendering it less effective.
-
Troubleshooting Steps:
-
Sequence the CaMKII gene: Isolate genomic DNA or RNA from both sensitive (parental) and resistant cells. Sequence the coding region of the expressed CaMKII isoforms to identify potential mutations.
-
Perform a dose-response curve: Determine the half-maximal inhibitory concentration (IC50) of this compound in both sensitive and resistant cells using a cell viability assay. A significant shift in the IC50 to a higher concentration in the resistant cells suggests a change in the target's sensitivity.
-
Potential Cause 2: Upregulation of CaMKII Expression
-
Explanation: Cells may compensate for the inhibition of CaMKII by increasing its total expression.[7] This increased concentration of the target protein may require a higher concentration of this compound to achieve the same level of inhibition.
-
Troubleshooting Steps:
-
Quantify CaMKII protein levels: Perform western blotting on lysates from sensitive and resistant cells to compare the total protein levels of CaMKII.
-
Perform quantitative PCR (qPCR): Analyze the mRNA expression levels of the relevant CaMKII isoforms to determine if the upregulation is occurring at the transcriptional level.
-
Potential Cause 3: Activation of Bypass Signaling Pathways
-
Explanation: Cells can develop resistance by activating alternative signaling pathways that bypass the need for CaMKII signaling to promote survival and proliferation. For example, upregulation of other kinases or signaling molecules that converge on the same downstream effectors can compensate for the loss of CaMKII activity.
-
Troubleshooting Steps:
-
Phospho-kinase array: Use a phospho-kinase antibody array to screen for the activation of multiple signaling pathways in resistant cells compared to sensitive cells.
-
Hypothesize and test bypass pathways: Based on the known cellular context, investigate the activation of specific bypass pathways (e.g., MAPK/ERK, PI3K/Akt) by western blotting for key phosphorylated proteins in those pathways.
-
Combination therapy: If a bypass pathway is identified, test the efficacy of combining this compound with an inhibitor of a key component of that bypass pathway.
-
Issue 2: High Background Cell Death or Off-Target Effects
Potential Cause: Lack of Inhibitor Specificity
-
Explanation: Although designed to be selective, at higher concentrations or in certain cellular contexts, this compound may inhibit other kinases or cellular processes, leading to unexpected phenotypes or toxicity.[8]
-
Troubleshooting Steps:
-
Perform a kinase inhibitor profiling screen: Test the activity of this compound against a broad panel of kinases to identify potential off-targets.
-
Use a structurally distinct CaMKII inhibitor: If available, compare the phenotype observed with this compound to that of another CaMKII inhibitor with a different chemical scaffold. A consistent phenotype is more likely to be on-target.
-
Titrate the inhibitor concentration: Use the lowest effective concentration of this compound to minimize off-target effects.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment Duration | IC50 (nM) | Fold Change |
| Parental Line | N/A | 50 | 1 |
| Resistant Clone 1 | 3 months | 750 | 15 |
| Resistant Clone 2 | 6 months | 2500 | 50 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell viability and determine the IC50 of this compound.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50.
-
Western Blotting for Phosphorylated CaMKII
This protocol is used to assess the inhibition of CaMKII autophosphorylation.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CaMKII (Thr286/287) and anti-total CaMKII
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at various concentrations for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary anti-phospho-CaMKII antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total CaMKII antibody for normalization.
-
Visualizations
References
- 1. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 7. Transgenic up-regulation of alpha-CaMKII in forebrain leads to increased anxiety-like behaviors and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Caii-IN-2 assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the Caii-IN-2 assay and other related fluorescent calcium flux assays. It is intended for researchers, scientists, and drug development professionals to help address common issues of variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound assay?
A1: The this compound assay is a fluorescence-based method to detect intracellular calcium mobilization. It utilizes a cell-permeable acetoxymethyl (AM) ester of a calcium indicator dye. Once inside the cell, intracellular esterases cleave the AM group, trapping the now active, calcium-sensitive dye in the cytoplasm.[1][2][3] The fluorescence intensity of the dye increases significantly upon binding to free calcium (Ca²⁺), allowing for the measurement of changes in intracellular calcium concentration, which is a key event in many cellular signaling pathways.[3][4]
Q2: What are the critical factors affecting the reproducibility of the this compound assay?
A2: Several factors can contribute to variability and poor reproducibility in calcium flux assays. These include:
-
Inconsistent Dye Loading: Uneven dye loading between cells or wells is a common issue.[1]
-
Cell Health and Density: The health and number of cells per well can significantly impact the results.
-
Phototoxicity and Photobleaching: Excessive exposure to excitation light can damage cells and reduce the fluorescent signal over time.[5][6]
-
Reagent Quality and Handling: The quality and storage of the this compound reagent and other solutions are crucial.
-
Instrumentation Settings: Inconsistent settings on the fluorescence plate reader or microscope can lead to variability.
Q3: How should I choose between a single-wavelength and a ratiometric calcium indicator?
A3: The choice depends on the experimental requirements.
-
Single-wavelength indicators (like Fluo-4) show a change in fluorescence intensity upon binding calcium. They are generally brighter and well-suited for high-throughput screening and detecting rapid calcium changes.[1][2]
-
Ratiometric indicators (like Fura-2) exhibit a shift in their excitation or emission wavelength upon calcium binding.[1][3] By taking a ratio of the fluorescence at two different wavelengths, these indicators can provide a more accurate quantification of absolute calcium concentrations, as the ratioing corrects for variations in dye concentration, cell thickness, and photobleaching.[1][7]
Q4: What is the purpose of Pluronic F-127 and probenecid in the assay protocol?
A4:
-
Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the hydrophobic AM ester form of the calcium indicator in the aqueous assay buffer, which improves the dye loading efficiency.[2][8]
-
Probenecid is an inhibitor of organic anion transporters in the cell membrane.[2][8] Some cell types actively pump the fluorescent dye out of the cytoplasm. Probenecid is used to block these transporters, thereby improving the intracellular retention of the dye and ensuring a more stable fluorescent signal.[2][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autofluorescence: Phenol red or other components in the cell culture medium can be fluorescent.[9] 2. Incomplete Hydrolysis of AM Ester: Residual extracellular dye that has not been properly washed away or is not fully hydrolyzed. 3. Dye Compartmentalization: At higher loading temperatures, the dye can accumulate in organelles instead of the cytoplasm.[10][11] 4. Dye Concentration Too High: Excessive dye concentration can lead to high background signal.[10] | 1. Use phenol red-free medium or perform the final assay steps in a clear buffered salt solution (e.g., HBSS).[9] 2. Ensure thorough but gentle washing of the cell plate after dye loading. 3. Optimize dye loading by incubating at a lower temperature (e.g., room temperature) for a longer period.[12] 4. Perform a titration experiment to determine the optimal, lowest effective dye concentration.[10] |
| Low Signal-to-Noise Ratio | 1. Insufficient Dye Loading: The intracellular dye concentration is too low. 2. Cell Health Issues: Unhealthy or dying cells may not retain the dye or exhibit a robust calcium response.[13] 3. Photobleaching: The fluorescent signal is fading due to prolonged exposure to excitation light.[6] 4. Suboptimal Instrument Settings: The gain setting on the plate reader may be too low, or the incorrect filter set is being used. | 1. Increase the dye loading time or concentration. The use of Pluronic F-127 can also enhance loading. 2. Ensure cells are healthy and within their optimal passage number. Use a positive control like ionomycin to confirm cell responsiveness.[14] 3. Minimize exposure to excitation light. Use the lowest possible light intensity and shortest exposure time that provides a detectable signal. 4. Optimize the gain setting on your instrument and confirm that the excitation and emission filters match the spectral properties of the this compound reagent. |
| High Well-to-Well Variability | 1. Inconsistent Cell Seeding: Different numbers of cells in each well.[15] 2. Uneven Dye Loading: Inconsistent dye loading across the plate. 3. "Edge Effects" in Microplates: Wells at the edge of the plate may experience different temperature and evaporation rates. 4. Inconsistent Compound Addition: Variation in the timing or technique of adding agonists or antagonists. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Mix the dye-loading solution thoroughly and ensure equal volumes are added to each well. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill them with sterile water or buffer instead. 4. Use an automated liquid handler for compound addition if available. If performing manually, be as consistent as possible with the timing and technique. |
| No or Weak Response to Stimulus | 1. Cell Receptor Desensitization or Low Expression: The target receptor for your stimulus may be desensitized or expressed at low levels. 2. Inactive Agonist/Antagonist: The compound used for stimulation may have degraded. 3. Calcium Chelating Effect of the Dye: At very high intracellular concentrations, the dye itself can buffer the calcium signal, dampening the response.[10] 4. Cellular Machinery Not Intact: The signaling pathway leading to calcium release is compromised. | 1. Check the literature for expected receptor expression levels in your cell line. 2. Use a fresh stock of the stimulating compound. 3. Reduce the dye concentration to the lowest effective level.[10] 4. Use a positive control that bypasses the receptor, such as ionomycin (a calcium ionophore), to confirm that the downstream signaling and dye are functional.[14] |
Experimental Protocols
I. Standard Protocol for this compound Calcium Flux Assay (96-well Plate)
This protocol provides a general workflow for measuring intracellular calcium changes in adherent cells.
1. Cell Plating:
-
Seed adherent cells in a 96-well black-wall, clear-bottom microplate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[16]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and formation of a monolayer.
2. Preparation of this compound Dye-Loading Solution:
-
Prepare a 1X Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Prepare the dye-loading solution by adding the this compound AM ester stock solution to the 1X Assay Buffer to achieve the desired final concentration (typically 1-5 µM).
-
For improved dye loading and retention, add Pluronic F-127 (final concentration 0.02-0.04%) and probenecid (final concentration 1-2.5 mM).
3. Dye Loading:
-
Remove the growth medium from the cell plate.
-
Add 100 µL of the this compound dye-loading solution to each well.[16]
-
Incubate the plate for 60 minutes at 37°C or for a longer duration (e.g., 90 minutes) at room temperature to minimize dye compartmentalization.[12][16]
4. Cell Washing (Optional, for "Wash" Assays):
-
After incubation, gently remove the dye-loading solution.
-
Wash the cells twice with 100 µL of 1X Assay Buffer.
-
After the final wash, add 100 µL of 1X Assay Buffer to each well.
5. Measurement of Calcium Flux:
-
Set up the fluorescence plate reader to measure fluorescence at the appropriate wavelengths for the this compound reagent (e.g., Excitation ~490 nm, Emission ~525 nm for Fluo-4 type dyes).[16]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injectors, add your test compound (agonist or antagonist) to the wells.
-
Continue to record the fluorescence signal for a further 1-3 minutes to capture the calcium response.
II. Data Analysis
The change in intracellular calcium is typically represented as a relative fluorescence change (ΔF/F₀), where:
-
F is the fluorescence intensity at any given time point.
-
F₀ is the baseline fluorescence intensity before the addition of the stimulus.
The response can be quantified by parameters such as peak amplitude (maximum ΔF/F₀), time to peak, and the area under the curve.
Visualizations
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 7. Calcium Indicators | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 13. researchgate.net [researchgate.net]
- 14. bu.edu [bu.edu]
- 15. researchgate.net [researchgate.net]
- 16. abcam.com [abcam.com]
Validation & Comparative
A Comparative Guide to Carbonic Anhydrase II Inhibition: Caii-IN-2 versus Acetazolamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Carbonic Anhydrase II (CA-II): Caii-IN-2, a thiosemicarbazide derivative, and Acetazolamide, a clinically established sulfonamide. This document outlines their inhibitory profiles, mechanisms of action, and the experimental protocols used for their characterization, supported by available data.
Executive Summary
Carbonic Anhydrase II is a ubiquitous zinc-containing metalloenzyme crucial for various physiological processes, including pH regulation, CO2 transport, and electrolyte balance. Its inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and altitude sickness. Acetazolamide has long been the standard for CA-II inhibition. However, the quest for more specific and potent inhibitors has led to the exploration of novel chemical scaffolds, such as the thiosemicarbazide derivative this compound. This guide presents a side-by-side comparison of these two compounds to aid researchers in selecting the appropriate tool for their studies.
Quantitative Inhibitory Profile
The inhibitory potency of this compound and Acetazolamide against Carbonic Anhydrase II is summarized below. It is important to note that a direct comparison is challenging due to variations in experimental conditions and the species of enzyme used across different studies.
| Inhibitor | Target Enzyme | Inhibition Metric | Value | Reference |
| This compound | Bovine CA-II | IC50 | 12.1 µM | [1] |
| Acetazolamide | Human CA-II | Ki | 12 nM | [2][3] |
| Acetazolamide | Bovine CA-II | IC50 | Varies (µM to nM range) | [4][5] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. Ki (Inhibition constant) is a more specific measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value signifies a stronger interaction.
Mechanism of Action
Both this compound and Acetazolamide function by targeting the active site of the Carbonic Anhydrase II enzyme. Their distinct chemical structures, however, lead to different binding interactions.
Acetazolamide , as a sulfonamide, directly coordinates with the zinc ion (Zn2+) at the core of the CA-II active site. The deprotonated sulfonamide group displaces a water molecule or hydroxide ion that is normally bound to the zinc, thereby blocking the enzyme's catalytic activity. This competitive inhibition mechanism is well-documented and forms the basis of its therapeutic effects.[4][6]
This compound , a member of the thiosemicarbazide class of compounds, is also believed to inhibit CA-II by interacting with the active site zinc ion.[7][8] The thiosemicarbazide moiety is thought to be a key player in this interaction, forming a coordinate bond with the zinc ion and preventing the binding of the natural substrate, carbon dioxide.[7]
Impact on Cellular Signaling Pathways
Inhibition of Carbonic Anhydrase II can have downstream effects on various cellular signaling pathways, primarily through its role in regulating intracellular pH.
-
JNK Signaling Pathway: CA-II activity has been linked to the regulation of the c-Jun N-terminal kinase (JNK) signaling pathway. Inhibition of CA-II can lead to changes in intracellular pH, which in turn can modulate JNK activation, affecting processes like cell differentiation and proliferation.[9]
-
Apoptosis Pathways: Alterations in CA-II activity have been implicated in the regulation of apoptosis (programmed cell death). CA-II inhibition can influence the expression of apoptosis-related proteins and trigger apoptotic cascades in certain cell types.[10][11]
It is important to note that while these pathways are affected by general CA-II inhibition, specific studies on the direct impact of this compound on these signaling cascades are currently lacking.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and Acetazolamide on Carbonic Anhydrase II is typically performed using one of two primary assay types.
Stopped-Flow CO2 Hydration Assay
This is a direct and highly accurate method for measuring the catalytic activity of CA-II. It monitors the enzyme-catalyzed hydration of CO2 in real-time.
Principle: The assay measures the change in pH that occurs as CO2 is hydrated to carbonic acid, which then dissociates into a bicarbonate ion and a proton. The rate of this reaction is monitored by a pH indicator using a stopped-flow spectrophotometer.
General Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-SO4) containing a pH indicator (e.g., p-nitrophenol).
-
Prepare a solution of purified CA-II enzyme in the same buffer.
-
Prepare a CO2-saturated solution by bubbling CO2 gas through water.
-
Prepare stock solutions of the inhibitors (this compound and Acetazolamide) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Equilibrate the enzyme solution and the CO2-saturated solution to the desired temperature (typically 25°C).
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO2-saturated solution.
-
Monitor the change in absorbance of the pH indicator at its specific wavelength over a short time course (milliseconds to seconds).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the slope of the absorbance change over time.
-
Determine the IC50 or Ki value by measuring the reaction rates at various inhibitor concentrations and fitting the data to an appropriate inhibition model.
-
Esterase Activity Assay
This is a more convenient and widely used colorimetric assay that measures the esterase activity of CA-II, which is also inhibited by the same compounds that block its CO2 hydratase activity.
Principle: The assay utilizes p-nitrophenylacetate (pNPA) as a substrate. CA-II catalyzes the hydrolysis of pNPA to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically.
General Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl).
-
Prepare a solution of purified CA-II enzyme in the buffer.
-
Prepare a stock solution of the substrate, p-nitrophenylacetate (pNPA), in a suitable solvent (e.g., acetonitrile).
-
Prepare stock solutions of the inhibitors (this compound and Acetazolamide) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, enzyme solution, and various concentrations of the inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a short period.
-
Initiate the reaction by adding the pNPA substrate to each well.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C).
-
Measure the absorbance of the product, p-nitrophenol, at 400-405 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the change in absorbance over time.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Conclusion
References
- 1. The role of JNK signaling pathway in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Efficacy of Thiosemicarbazones for Carbonic Anhydrase II (Bovine and Human) as a Target of Calcification and Tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase II regulates differentiation of ameloblasts via intracellular pH-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase II mediates malignant behavior of pulmonary neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Selectivity of Caii-IN-2: A Comparative Analysis with Established Carbonic Anhydrase Inhibitors
For researchers, scientists, and professionals in drug development, the precise targeting of enzymes is a cornerstone of effective therapeutic design. This guide provides a detailed comparison of the selectivity profile of the novel carbonic anhydrase (CA) inhibitor, Caii-IN-2, against other well-established CA inhibitors. By presenting quantitative data, experimental methodologies, and pathway visualizations, this document aims to offer an objective resource for evaluating the potential of this compound in research and development.
This compound is a thiosemicarbazide derivative that has been identified as a potent inhibitor of Carbonic Anhydrase II (CAII). Its unique structural features suggest a distinct selectivity profile compared to classical sulfonamide-based inhibitors. Understanding this selectivity is crucial for predicting its therapeutic window and potential off-target effects.
Executive Summary of Inhibitor Selectivity
The following table summarizes the inhibitory activity (Ki, nM) of this compound's representative compound and four clinically used CA inhibitors against a panel of five human carbonic anhydrase isoforms: CA I, II, IV, IX, and XII. Lower Ki values indicate higher potency.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound (Representative) | >10,000 | 5,950 | >10,000 | 8,800 | 7,390 |
| Acetazolamide | 250 | 12 | 78 | 25 | 5.7 |
| Brinzolamide | 3,800 | 3.2 | 410 | 44 | 5.0 |
| Dorzolamide | >10,000 | 3.5 | 54 | 260 | 51 |
| Methazolamide | 50 | 14 | - | 27 | 79 |
Visualizing the Landscape of Carbonic Anhydrase Inhibition
The following diagram illustrates the general classes of carbonic anhydrase inhibitors, highlighting the position of thiosemicarbazides as a distinct chemical class relative to the classical sulfonamides.
Figure 1. A diagram showing the classification of carbonic anhydrase inhibitors.
Signaling Pathway of Carbonic Anhydrase Action
The diagram below outlines the fundamental role of carbonic anhydrase in catalyzing the reversible hydration of carbon dioxide, a critical process in pH regulation and ion transport.
Figure 2. The catalytic cycle of carbonic anhydrase and the point of inhibition.
Experimental Protocols
The determination of inhibitory activity (Ki) and half-maximal inhibitory concentration (IC50) of carbonic anhydrase inhibitors is crucial for assessing their potency and selectivity. The following are generalized protocols for common assays used in the field.
Stopped-Flow CO2 Hydration Assay
This is a rapid kinetic method for measuring the catalytic activity of carbonic anhydrases.
Principle: This assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. The reaction is monitored spectrophotometrically using a pH indicator.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human carbonic anhydrase isoforms
-
Test inhibitors (e.g., this compound, Acetazolamide)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)
-
Syringes for the stopped-flow instrument
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Equilibrate the enzyme solution and the CO2-saturated water to the desired temperature (typically 25°C).
-
Load one syringe of the stopped-flow instrument with the enzyme and inhibitor solution and the other with the CO2-saturated water containing the pH indicator.
-
Rapidly mix the contents of the two syringes. The final reaction mixture will contain the enzyme, inhibitor, CO2, and pH indicator.
-
Monitor the change in absorbance of the pH indicator over time at its maximum wavelength.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
The inhibition constant (Ki) is calculated by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive) using specialized software.
Wilbur-Anderson Assay
This is a simpler, electrometric method for determining CA activity.
Principle: This assay measures the time required for a saturated CO2 solution to lower the pH of a buffer from a starting pH to a final pH in the presence and absence of the enzyme.
Materials:
-
pH meter with a fast-response electrode
-
Constant temperature bath (0-4°C)
-
Reaction vessel (e.g., a small beaker with a stir bar)
-
Purified carbonic anhydrase
-
Test inhibitors
-
Tris-HCl buffer
-
CO2-saturated water
Procedure:
-
Chill the buffer and CO2-saturated water in an ice bath.
-
Add a defined volume of the chilled buffer to the reaction vessel and place it in the constant temperature bath.
-
Calibrate the pH meter with standard buffers at the assay temperature.
-
To determine the uncatalyzed rate, rapidly add a volume of CO2-saturated water to the buffer and measure the time it takes for the pH to drop from 8.3 to 6.3.
-
To determine the catalyzed rate, add a known amount of carbonic anhydrase to the buffer, then add the CO2-saturated water and measure the time for the same pH drop.
-
To determine the effect of an inhibitor, pre-incubate the enzyme with the inhibitor before adding the CO2-saturated water and measure the time for the pH drop.
-
The activity of the enzyme is expressed in Wilbur-Anderson units, which are calculated based on the difference in time between the catalyzed and uncatalyzed reactions. IC50 values can be determined by measuring the activity at various inhibitor concentrations.
Conclusion
The comparative analysis of this compound's representative compound with established carbonic anhydrase inhibitors reveals a distinct selectivity profile. While being a less potent inhibitor of CAII compared to the clinically used sulfonamides, its thiosemicarbazide structure may offer a different spectrum of activity against other CA isoforms and potentially a different side-effect profile. Further comprehensive studies on the selectivity of this compound against a full panel of human carbonic anhydrase isoforms are warranted to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a standardized approach for conducting such investigations.
Validation of Caii-IN-2 efficacy in preclinical models
Despite a comprehensive search for preclinical data on a compound referred to as "Caii-IN-2," no publicly available information regarding its efficacy, mechanism of action, or comparative studies could be located. This prevents the creation of a detailed comparison guide as requested.
Multiple search queries were conducted to identify any preclinical studies, research articles, or database entries related to "this compound." These searches, targeting information on its efficacy in preclinical models, its mechanism of action as a potential inhibitor, and any comparative data against other compounds, did not yield any relevant results. The name "this compound" does not appear in the accessible scientific literature or public drug development pipelines.
It is possible that "this compound" is an internal development name not yet disclosed publicly, a very recent discovery that has not been published, or a potential typographical error in the provided topic. Without any foundational data, it is not possible to generate the requested comparison guide, including the structured data tables and detailed experimental protocols.
Furthermore, the creation of diagrams for signaling pathways and experimental workflows is contingent on understanding the compound's mechanism and the experiments in which it has been tested. As this information is unavailable, these visualizations cannot be produced.
We recommend that researchers, scientists, and drug development professionals interested in this topic first verify the exact name and any available identifiers for the compound of interest. Should further information become available, a comprehensive analysis and comparison guide could be developed.
Caii-IN-2 comparative analysis with other thiosemicarbazide derivatives
A comprehensive review of the Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor KN-93 and a comparative analysis with thiosemicarbazide-based kinase inhibitors.
Introduction:
In the landscape of drug discovery and molecular biology, the inhibition of protein kinases is a cornerstone of therapeutic intervention and a critical tool for dissecting cellular signaling pathways. This guide provides a detailed comparative analysis of KN-93, a well-characterized inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), with a focus on its performance against other kinase inhibitors from the thiosemicarbazide class. While the specific compound "Caii-IN-2" is not documented in publicly available scientific literature, this guide will utilize KN-93 as a representative CaMKII inhibitor to fulfill the comparative analysis against thiosemicarbazide derivatives targeting other kinases, such as COTI-2 and vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors.
This document is intended for researchers, scientists, and drug development professionals, offering a clear comparison of these compounds through quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Performance Comparison of Kinase Inhibitors
The following table summarizes the key performance indicators of KN-93 against selected thiosemicarbazide-based kinase inhibitors.
| Compound | Target Kinase | IC50 Value | Cell Line(s) | Mechanism of Action |
| KN-93 | CaMKII | 0.37 µM[1] | Not cell-based assay | Competitive inhibitor with respect to Ca2+/Calmodulin[2][3] |
| COTI-2 | Multiple targets (p53 reactivation, AMPK activation, mTOR inhibition)[4][5] | 0.02 µM - 0.5 µM (varies by cell line)[6][7] | A549, DMS-153, SHP-77, HeLa, HN-5a, and others[1][6] | Complex, involves p53-dependent and -independent pathways[4][5] |
| TSC10 (Quinazoline-based) | VEGFR2 | 119 nM[4][8][9] | Ea.Hy296, HaCaT, A375[8][10] | ATP-competitive inhibition of VEGFR2[10] |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: CaMKII Activation and Inhibition by KN-93.
Caption: Mechanisms of Action for Thiosemicarbazone Derivatives.
Caption: General Experimental Workflow.
Experimental Protocols
Synthesis of Quinazoline-based Thiosemicarbazone VEGFR2 Inhibitors[8][10]
This protocol outlines the general synthesis for a series of thiosemicarbazone-containing quinazoline derivatives.
Materials:
-
Appropriate 2-hydrazinyl-6,7-dimethoxyquinazoline
-
Substituted benzaldehydes
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the 2-hydrazinyl-6,7-dimethoxyquinazoline derivative in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add an equimolar amount of the substituted benzaldehyde to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol to remove impurities.
-
If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
CaMKII Kinase Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of a compound like KN-93 against CaMKII.
Materials:
-
Recombinant CaMKII enzyme
-
CaM (Calmodulin)
-
CaCl₂
-
ATP (Adenosine triphosphate)
-
Syntide-2 (or other suitable peptide substrate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)
-
KN-93 (or test compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare a reaction mixture containing kinase buffer, CaMKII, CaM, and CaCl₂.
-
Add the test compound (e.g., KN-93) at various concentrations to the wells of a 96-well plate. Include a DMSO control (vehicle).
-
Add the peptide substrate (Syntide-2) to all wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for CaMKII.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
VEGFR2 Kinase Inhibition Assay[11]
This protocol describes a method for assessing the inhibitory effect of thiosemicarbazone derivatives on VEGFR2 activity.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Test compound (e.g., quinazoline-based thiosemicarbazone) dissolved in DMSO
-
Kinase-Glo® Max Assay kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Prepare a solution of the VEGFR2 enzyme in kinase buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control inhibitor (e.g., Sorafenib) and a DMSO vehicle control.
-
Add the substrate, Poly(Glu, Tyr), to all wells.
-
Initiate the reaction by adding ATP. The final concentration of ATP should be close to the Km value for VEGFR2.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the kinase reaction and measure the remaining ATP using the Kinase-Glo® Max Assay kit as per the manufacturer's protocol. This involves adding the Kinase-Glo® reagent and measuring the resulting luminescence.
-
Measure the luminescence signal with a microplate reader.
-
Calculate the percentage of kinase activity inhibition for each compound concentration compared to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a suitable dose-response model.
Conclusion
This guide provides a comparative framework for evaluating kinase inhibitors, using the established CaMKII inhibitor KN-93 as a benchmark against emerging thiosemicarbazone-based compounds. The provided data tables, diagrams, and detailed experimental protocols offer a valuable resource for researchers in the field of kinase inhibitor discovery and development. The diverse mechanisms of action and target profiles of these compounds underscore the versatility of kinase inhibitors in therapeutic applications and as tools for elucidating complex signaling networks.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 4. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Caii-IN-2: A Carbonic Anhydrase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Caii-IN-2, a thiosemicarbazide derivative identified as a potent and selective inhibitor of Carbonic Anhydrase II (CA-II). While specific experimental data on the activity of this compound in various cell lines is not extensively available in the public domain, this document summarizes its known biochemical activity and presents comparative data from other relevant CA-II inhibitors to offer a valuable resource for researchers in the field.
Introduction to this compound
This compound is a member of the thiosemicarbazide class of compounds and has been characterized as a selective inhibitor of Carbonic Anhydrase II. CA-II is a ubiquitous zinc metalloenzyme that plays a crucial role in regulating physiological pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. In the context of cancer, CA-II is implicated in maintaining the altered pH homeostasis of the tumor microenvironment, which is essential for cancer cell survival, proliferation, and invasion.
Quantitative Data on Inhibitor Activity
Direct data on the activity of this compound across different cell lines is limited. The primary reported activity is its inhibitory concentration against the purified enzyme. To provide a comparative context, the table below includes data for this compound alongside other representative Carbonic Anhydrase inhibitors that have been evaluated in various cell lines.
| Inhibitor | Class | Target(s) | Cell Line(s) | Activity (IC50/Ki) | Reference |
| This compound (compound 3g) | Thiosemicarbazide | Bovine CA-II | N/A (Enzymatic Assay) | IC50: 12.1 µM | N/A |
| COTI-2 | Thiosemicarbazone | Not Specified | HNSCC cells | Decreased clonogenic survival | N/A |
| Brinzolamide | Sulfonamide | CA-II | U251 Glioblastoma | Overcame TMZ resistance | [1] |
| Acetazolamide | Sulfonamide | Pan-CA inhibitor | U251 Glioblastoma | Overcame TMZ resistance | [1] |
| Betulin-acetazolamide conjugate | Triterpene-sulfonamide conjugate | CA-II | A375 Melanoma | EC50: 8.5 µM | [2] |
Disclaimer: The data for COTI-2, Brinzolamide, Acetazolamide, and the betulin-acetazolamide conjugate are provided for comparative purposes to illustrate the evaluation of CA-II inhibitors in cell-based assays. These compounds are structurally distinct from this compound, and their activities are not directly predictive of this compound's performance in cell lines.
Experimental Protocols
The following is a detailed protocol for a common cell-based assay used to evaluate the cytotoxic or anti-proliferative effects of enzyme inhibitors like this compound.
MTT Cell Proliferation and Viability Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker to ensure complete dissolution.[3]
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway and Experimental Workflow
Carbonic Anhydrase II Signaling in Cancer
Carbonic Anhydrase II plays a critical role in maintaining the pH balance within and outside of cells. In the tumor microenvironment, which is often acidic due to increased metabolic activity (the Warburg effect), CA-II helps cancer cells to extrude protons, thereby maintaining a more alkaline intracellular pH that is favorable for proliferation and survival. Inhibition of CA-II can disrupt this pH regulation, leading to intracellular acidification and subsequent activation of stress-related signaling pathways, such as the JNK pathway, which can ultimately induce apoptosis.
Caption: CA-II signaling in cancer and the effect of this compound.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing a novel enzyme inhibitor like this compound.
References
- 1. Inhibition of Carbonic Anhydrase 2 Overcomes Temozolomide Resistance in Glioblastoma Cells [mdpi.com]
- 2. Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
A Head-to-Head Comparison of Caii-IN-1 and Dorzolamide as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbonic anhydrase (CA) inhibition, both therapeutic agents and chemical probes play crucial roles in advancing our understanding and treatment of various diseases. This guide provides a detailed head-to-head comparison of dorzolamide, a clinically established antiglaucoma drug, and Caii-IN-1, a chemical probe designed for studying the function of carbonic anhydrase II (CAII). This comparison is based on available biochemical data, mechanisms of action, and relevant experimental protocols.
Note: Initial searches for "Caii-IN-2" did not yield a known carbonic anhydrase inhibitor. This guide proceeds under the assumption that the intended compound was the widely recognized chemical probe, Caii-IN-1.
Executive Summary
Dorzolamide is a potent, multi-isoform carbonic anhydrase inhibitor with high affinity for hCA II and hCA IV, and significantly weaker affinity for hCA I.[1][2] It is clinically used to reduce intraocular pressure in the treatment of glaucoma.[3] Caii-IN-1 is characterized as a selective inhibitor of carbonic anhydrase II, though comprehensive public data on its activity against a panel of human CA isoforms is limited.[4] This guide aims to collate the existing data to provide a comparative overview for research and drug development purposes.
Mechanism of Action
Both dorzolamide and Caii-IN-1 function as inhibitors of carbonic anhydrase enzymes. These zinc-metalloenzymes catalyze the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺).
The primary mechanism of action for sulfonamide-based inhibitors like dorzolamide involves the coordination of the sulfonamide moiety to the zinc ion in the active site of the enzyme. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity, thereby inhibiting the enzyme. Caii-IN-1, a thiosemicarbazide derivative, is also reported to inhibit CAII by mediating an ionic interaction with the zinc ion in the active site.[4]
Quantitative Comparison of Inhibitory Potency
The following tables summarize the available quantitative data for the inhibitory activity of Caii-IN-1 and dorzolamide against various carbonic anhydrase isoforms. A significant data gap exists for the selectivity profile of Caii-IN-1 against human carbonic anhydrase isoforms.
Table 1: Biochemical Inhibition of Carbonic Anhydrase Isoforms
| Compound | Isoform | Inhibition Constant (Kᵢ) | IC₅₀ | Species |
| Caii-IN-1 | CAII | Not Reported | 10.3 µM[4] | Bovine |
| hCA I | Data Not Available | Data Not Available | Human | |
| hCA II | Data Not Available | Data Not Available | Human | |
| hCA IV | Data Not Available | Data Not Available | Human | |
| Dorzolamide | hCA I | 6000 nM[2] | Data Not Available | Human |
| hCA II | 1.9 nM[1][2] | 2.4 µM[1] | Human | |
| hCA IV | 31 nM[1][2] | Data Not Available | Human |
Table 2: Cellular Target Engagement Data
| Compound | Assay | Target | Cell Line | Result |
| Caii-IN-1 | Cellular Thermal Shift Assay (CETSA) | Carbonic Anhydrase | Not Reported | Data Not Available |
| Dorzolamide | Cellular Thermal Shift Assay (CETSA) | Carbonic Anhydrase | Not Reported | Data Not Available |
Signaling and Experimental Workflows
To visualize the biological context and experimental approaches for studying these inhibitors, the following diagrams are provided.
Caption: CAII catalytic cycle and competitive inhibition.
Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Stopped-Flow CO₂ Hydration Assay for Inhibition Constant (Kᵢ) Determination
This assay measures the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂. The inhibition constants (Kᵢ) are determined by measuring the enzyme's activity at various inhibitor concentrations.
Materials:
-
Stopped-flow spectrophotometer
-
Purified human carbonic anhydrase isoforms (hCA I, II, IV, etc.)
-
Inhibitors (Dorzolamide, Caii-IN-1) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay Buffer: 20 mM HEPES or Tris, pH 7.4, containing a pH indicator (e.g., 0.1 mM Phenol Red)
-
Substrate Solution: CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes)
-
Enzyme solution: Purified CA enzyme diluted in assay buffer to a final concentration of ~10 nM.
Procedure:
-
Enzyme-Inhibitor Incubation: Pre-incubate the enzyme solution with varying concentrations of the inhibitor (or vehicle control) for a specified time (e.g., 15 minutes) at a controlled temperature to allow for binding equilibrium to be reached.
-
Assay Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated substrate solution in the stopped-flow apparatus.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time at its λ_max (e.g., 557 nm for Phenol Red). The initial rate of the reaction is determined from the linear phase of the absorbance change.
-
Data Analysis:
-
The initial rates of the catalyzed reaction are plotted against the inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a suitable dose-response curve.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for its substrate.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Materials:
-
Cultured cells expressing the target carbonic anhydrase isoform.
-
Inhibitor compounds (Dorzolamide, Caii-IN-1).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., PBS with protease inhibitors and freeze-thaw cycles).
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies specific to the CA isoform).
-
Thermocycler or heating blocks.
Procedure:
-
Cell Treatment: Treat intact cells with the desired concentration of the inhibitor compound or vehicle control for a specific duration (e.g., 1 hour) at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by a cooling step at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells to release their protein content. This can be achieved by methods such as freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant (soluble fraction) and quantify the amount of the target carbonic anhydrase protein remaining in solution using a suitable protein detection method, such as Western blotting or ELISA.
-
Data Analysis:
-
For each temperature point, compare the amount of soluble target protein in the inhibitor-treated samples to the vehicle-treated controls.
-
Plot the percentage of soluble protein as a function of temperature to generate "melting curves."
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates that the compound has bound to and stabilized the target protein, confirming cellular target engagement.
-
Conclusion
Dorzolamide is a well-characterized, potent inhibitor of clinically relevant carbonic anhydrase isoforms, particularly hCA II and hCA IV. Its efficacy in reducing aqueous humor production is the basis for its use in glaucoma therapy. Caii-IN-1 is positioned as a chemical probe for studying CAII. However, the lack of comprehensive, publicly available data on its inhibitory profile against human CA isoforms limits a direct and thorough comparison with dorzolamide.
For researchers and drug development professionals, dorzolamide serves as a benchmark compound with a known clinical profile and well-defined multi-isoform activity. Caii-IN-1, while potentially useful for targeted studies of CAII, requires further characterization to fully understand its selectivity and cellular activity in the context of the broader human carbonic anhydrase family. Future studies directly comparing the selectivity profiles and cellular target engagement of these and other carbonic anhydrase inhibitors will be invaluable for the development of next-generation therapeutics with improved isoform specificity and reduced off-target effects.
References
A Comparative Guide to the In Vivo Validation of Caii-IN-2 for Glaucoma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the preclinical in vivo validation of Caii-IN-2, a putative novel therapeutic agent for glaucoma. As this compound is an investigational compound not yet described in peer-reviewed literature, this document outlines a hypothetical validation pathway based on its presumed mechanism of action as a Calcium Channel Type II (CaV2) inhibitor. Its potential performance is compared against established first-line glaucoma therapies, supported by experimental data from existing studies.
Introduction to this compound: A Hypothetical Mechanism of Action
Glaucoma is a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible blindness. A primary risk factor for glaucoma is elevated intraocular pressure (IOP). The ciliary body produces aqueous humor, and its outflow is regulated through the trabecular meshwork and the uveoscleral pathway.[1]
We hypothesize that this compound is a selective inhibitor of voltage-gated calcium channels of the CaV2 family. The influx of calcium is a critical step in many cellular signaling processes.[2] While the precise role of CaV2 channels in aqueous humor dynamics is still an area of active research, their inhibition could theoretically lower IOP through one or both of the following mechanisms:
-
Reduction of Aqueous Humor Production: By inhibiting CaV2 channels in the ciliary epithelium, this compound may reduce the secretion of aqueous humor. This is analogous to how carbonic anhydrase inhibitors and beta-blockers function.[3][4]
-
Neuroprotection of Retinal Ganglion Cells: Dysregulated calcium influx is implicated in neuronal apoptosis. By modulating calcium entry into RGCs, this compound could offer a direct neuroprotective effect, independent of IOP reduction.
The following sections detail how this hypothetical mechanism could be validated in vivo and how this compound would compare to current standard-of-care treatments.
Comparative Efficacy of Glaucoma Therapeutics
The primary endpoint for efficacy in most preclinical glaucoma studies is the reduction of intraocular pressure. The following table summarizes the typical IOP-lowering effects of major classes of glaucoma drugs in animal models, which would serve as benchmarks for evaluating this compound.
| Drug Class | Examples | Mechanism of Action | Typical IOP Reduction (in animal models) | Key Citations |
| Hypothetical: CaV2 Inhibitor | This compound | Inhibition of CaV2 channels, potentially reducing aqueous humor production and/or providing neuroprotection. | To be determined | - |
| Prostaglandin Analogs | Latanoprost, Travoprost, Bimatoprost | Increase uveoscleral outflow of aqueous humor. | 25-35% | [5][6][7] |
| Beta-Adrenergic Blockers | Timolol, Betaxolol | Decrease aqueous humor production by the ciliary body. | 20-30% | [4][8][9] |
| Carbonic Anhydrase Inhibitors | Dorzolamide, Brinzolamide | Decrease aqueous humor production by inhibiting carbonic anhydrase in the ciliary body. | 15-25% | [3][10][11] |
| Rho Kinase (ROCK) Inhibitors | Netarsudil, Ripasudil | Increase trabecular outflow of aqueous humor by relaxing the trabecular meshwork. | 20-30% | [12][13][14] |
Signaling Pathways in Glaucoma Treatment
The diagrams below illustrate the established signaling pathways for major glaucoma drug classes and the hypothesized pathway for this compound.
Figure 1: Hypothesized this compound signaling pathway.
Figure 2: Prostaglandin analog signaling pathway.
Figure 3: Beta-blocker signaling pathway.
Experimental Protocols for In Vivo Validation
To validate the efficacy and safety of this compound, a series of in vivo experiments using established animal models of glaucoma would be necessary. These models induce ocular hypertension (OHT), mimicking the primary risk factor for glaucoma.[15][16][17]
Ocular Hypertension Induction in Rodents (Microbead Model)
This is a widely used model to induce a sustained elevation in IOP.
-
Animals: Adult male Brown Norway rats or C57BL/6 mice.
-
Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.
-
Procedure:
-
A baseline IOP measurement is taken using a tonometer (e.g., TonoLab).
-
The anterior chamber of one eye is cannulated with a 33-gauge needle connected to a syringe containing a sterile suspension of polystyrene microbeads (e.g., 15 µm diameter).
-
Approximately 5 µL of the microbead suspension is slowly injected into the anterior chamber. The contralateral eye receives a sham injection of sterile saline to serve as a control.
-
The needle is withdrawn, and a topical antibiotic is applied to the eye.
-
-
Post-Procedure Monitoring:
-
IOP is measured 2-3 times per week to confirm sustained ocular hypertension.
-
Retinal function can be assessed using electroretinography (ERG).
-
RGC loss is quantified at the end of the study via histological analysis of retinal flat mounts stained for RGC-specific markers (e.g., Brn3a).
-
Hypertonic Saline Injection Model
This model induces scarring of the trabecular meshwork to obstruct aqueous outflow.[18]
-
Animals: Adult Long Evans rats.
-
Anesthesia: As described above.
-
Procedure:
-
Baseline IOP is measured.
-
A 30-gauge needle is used to inject approximately 50 µL of 2M hypertonic saline into the episcleral venous plexus.[18] Successful injection is indicated by blanching of the episcleral vessels.
-
The contralateral eye serves as an untreated control.
-
-
Post-Procedure Monitoring:
-
IOP is monitored weekly. A significant increase in IOP is typically observed within one to two weeks.
-
Structural and functional outcomes are assessed as in the microbead model.
-
Experimental Workflow for this compound Validation
The following diagram outlines a typical workflow for the in vivo validation of a novel glaucoma therapeutic like this compound.
Figure 4: Experimental workflow for in vivo validation.
Conclusion
The validation of this compound as a potential glaucoma therapeutic requires a rigorous, multi-faceted in vivo testing paradigm. Based on its hypothetical mechanism as a CaV2 inhibitor, it presents a novel approach to glaucoma therapy, potentially offering both IOP reduction and direct neuroprotection. The experimental protocols and comparative data outlined in this guide provide a framework for objectively assessing its preclinical efficacy and safety relative to current standards of care. Should this compound demonstrate significant IOP-lowering effects and/or neuroprotective properties in established animal models, it would represent a promising candidate for further development.
References
- 1. Aqueous Humor Dynamics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CaV1 and CaV2 Channels Engage Distinct Modes of Ca2+ Signaling to Control CREB-dependent Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How Do Antiglaucoma Beta Blockers Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 5. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 6. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ocular beta-blockers in glaucoma management. Clinical pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta Blockers for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]
- 10. gpnotebook.com [gpnotebook.com]
- 11. Carbonic Anhydrase Inhibitor Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]
- 12. Rho-Kinase Inhibitors: The Application and Limitation in Management of Glaucoma [mdpi.com]
- 13. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes - Amato - Annals of Eye Science [aes.amegroups.org]
- 16. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 17. mdpi.com [mdpi.com]
- 18. Glaucoma-inducing Procedure in an In Vivo Rat Model and Whole-mount Retina Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Caii-IN-2 and Brinzolamide Binding Kinetics to Carbonic Anhydrase II
A head-to-head examination of the binding properties of two carbonic anhydrase II inhibitors, offering insights for researchers and drug development professionals in the field of glaucoma treatment and beyond.
This guide provides a detailed comparative study of the binding kinetics of two inhibitors of carbonic anhydrase II (CAII): Caii-IN-2 and the established drug, brinzolamide. Carbonic anhydrase II is a crucial enzyme involved in the secretion of aqueous humor in the eye, and its inhibition is a key therapeutic strategy for reducing intraocular pressure in patients with glaucoma. Understanding the binding kinetics of different inhibitors to CAII is paramount for the rational design of more potent and selective drugs.
While direct comparative kinetic data for this compound and brinzolamide from a single study is not available in the public domain, this guide synthesizes available data, outlines the standard experimental protocols for determining binding kinetics, and presents the relevant signaling pathway. For the purpose of this guide, "this compound" is presumed to be a likely typographical error for the research compound CAII-IN-1 , a known carbonic anhydrase II inhibitor.
Executive Summary of Binding Characteristics
Table 1: Comparison of Inhibition Potency against Carbonic Anhydrase II
| Compound | Target Enzyme | Parameter | Value | Source |
| CAII-IN-1 | Bovine CAII | IC50 | 10.3 µM | [1] |
| Brinzolamide | Human CAII | IC50 | 3.2 nM | [2] |
Note: A direct comparison of IC50 values should be made with caution as the target enzyme species (bovine vs. human) are different.
Signaling Pathway of Carbonic Anhydrase II Inhibition
Carbonic anhydrase II catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. In the ciliary body of the eye, this reaction is crucial for the secretion of aqueous humor. Inhibition of CAII by compounds like brinzolamide and CAII-IN-1 disrupts this process, leading to a reduction in aqueous humor production and consequently, a decrease in intraocular pressure.
References
Independent Verification of CaMKII Inhibitor Inhibitory Constant (Ki): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory constants (Ki) of several key Calcium/calmodulin-dependent protein kinase II (CaMKII) inhibitors. The data presented is intended to aid researchers in selecting the most appropriate inhibitor for their experimental needs and to provide a framework for the independent verification of their inhibitory potency.
Comparative Analysis of CaMKII Inhibitors
The inhibitory constant (Ki) is a critical measure of a drug's potency, representing the concentration required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and greater potency.[1] This section compares the Ki values of three prominent CaMKII inhibitors with different mechanisms of action.
| Inhibitor | Target Isoform(s) | Mechanism of Action | Ki Value | IC50 Value | Reference(s) |
| AS105 | CaMKIIδ | ATP-competitive | 3 nM | 8 nM | [2][3][4][5] |
| GS-680 | CaMKIIδ, CaMKIIα | ATP-competitive | Not explicitly found, but potent | 2.3 nM (CaMKIIδ), 15.9 nM (CaMKIIα) | [2][6][7] |
| KN-93 | CaMKII | Allosteric (CaM-competitive) | 370 nM | 0.37 µM | [8][9] |
Note: The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. For ATP-competitive inhibitors, the IC50 is dependent on the ATP concentration used in the assay. The Ki value is a more absolute measure of inhibitor affinity.[1][10]
Experimental Protocols for Ki Determination
Accurate determination of the inhibitory constant is crucial for the validation of a compound's potency. Below are detailed methodologies for key experiments.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the IC50 and subsequently calculating the Ki of a CaMKII inhibitor.
Materials:
-
Purified, active CaMKII enzyme
-
Specific peptide substrate for CaMKII (e.g., Autocamtide-2)
-
ATP (Adenosine triphosphate)
-
CaMKII inhibitor of interest
-
Assay buffer (e.g., HEPES buffer containing MgCl2, CaCl2, and Calmodulin)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the CaMKII inhibitor. Prepare a solution of CaMKII enzyme, substrate, and Ca2+/Calmodulin in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add the various concentrations of the inhibitor to the wells of a microplate. Add the CaMKII enzyme solution to each well and incubate for a predetermined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate Kinase Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, allowing the phosphorylation of the substrate to proceed.
-
Stop Reaction and Detect Signal: Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the enzyme activity.
-
Data Analysis: Measure the signal using a microplate reader. Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calculation of Ki from IC50 (Cheng-Prusoff Equation)
For an ATP-competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S] / Km)
Where:
-
[S] is the concentration of the substrate (ATP).
-
Km is the Michaelis-Menten constant for the substrate (ATP), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
The Km for ATP with CaMKII is approximately 30 µM.[1]
Visualizing Key Processes
To better understand the underlying mechanisms, the following diagrams illustrate the CaMKII signaling pathway and the experimental workflow for Ki determination.
References
- 1. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CaMK | DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. AS105 Datasheet DC Chemicals [dcchemicals.com]
- 5. AS105|CAS 1026029-18-4|DC Chemicals [dcchemicals.com]
- 6. GS-680 | CaMKII inhibitor | Probechem Biochemicals [probechem.com]
- 7. The novel CaMKII inhibitor GS-680 reduces diastolic SR Ca leak and prevents CaMKII-dependent pro-arrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. KN-93(KN93)|CaMKII inhibitor|DC Chemicals [dcchemicals.com]
- 10. shop.carnabio.com [shop.carnabio.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Caii-IN-2
For Researchers, Scientists, and Drug Development Professionals
Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. All personnel handling Caii-IN-2 should be thoroughly trained in chemical safety and waste disposal protocols.
Regulatory Compliance
Before proceeding with any disposal method, it is imperative to consult and adhere to all applicable federal, state, and local regulations governing hazardous waste disposal. Institutional safety policies and guidelines must also be followed. The information provided herein is intended as a general guide and does not supersede these regulations.
Operational Disposal Plan for this compound
The proper disposal of this compound involves a systematic approach to ensure safety and environmental protection. The following step-by-step process should be followed:
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Treat all this compound, including pure compound, contaminated solutions, and any materials that have come into contact with it (e.g., gloves, weighing paper, pipette tips), as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container. Specifically, segregate it from:
-
Acids and bases[1]
-
Oxidizing agents
-
Non-hazardous waste
-
Biohazardous or radioactive waste
-
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a container that is chemically resistant to thiosemicarbazide derivatives. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap is recommended. The original container can be used if it is in good condition[1].
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound (thiosemicarbazide derivative)". The label should also include the approximate concentration and quantity of the waste, the date of accumulation, and the name of the generating laboratory or researcher.
Step 3: Safe Storage of Waste
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation[2]. The SAA should be a well-ventilated area, away from heat, ignition sources, and incompatible materials[1].
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills or leaks from spreading.
-
Keep Containers Closed: Ensure the waste container is always securely closed, except when adding waste[1][3].
Step 4: Arranging for Disposal
-
Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal company[4][5]. Do not attempt to dispose of this chemical down the drain or in regular trash[3][6].
-
Incineration: The recommended disposal method for thiosemicarbazide and its derivatives is incineration in a chemical incinerator equipped with an afterburner and scrubber[4][5]. The waste may be dissolved or mixed with a combustible solvent to facilitate this process[4][5].
-
Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. Follow their specific procedures for waste collection.
Step 5: Handling Spills and Contaminated Materials
-
Spill Cleanup: In the event of a spill, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[3][6]. After triple-rinsing, the defaced container may be disposed of as regular trash, in accordance with institutional policies[6].
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative parameters for the management of hazardous chemical waste in a laboratory setting, based on general guidelines. Always refer to your institution's specific limits.
| Parameter | Guideline | Source |
| Liquid Waste Container Fill Limit | Do not fill containers more than 80-90% full to allow for vapor expansion. | [7] |
| Satellite Accumulation Area (SAA) Volume Limit | A maximum of 55 gallons of hazardous waste may be stored in an SAA. | [2] |
| Acutely Toxic Waste (P-list) SAA Limit | A maximum of 1 quart of liquid or 1 kilogram of solid acutely toxic waste may be accumulated. | [2] |
| Storage Time Limit in SAA | Waste containers may remain in an SAA for up to one year from the accumulation start date, provided the volume limits are not exceeded. | [1][2] |
| Time to Remove Full Container from SAA | Once a container is full, it must be removed from the SAA within three days. | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. medicines.org.uk [medicines.org.uk]
Essential Safety and Operational Guidance for Handling Caii-IN-2
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Caii-IN-2, a potent and selective carbonic anhydrase-II (CA-II) inhibitor.
This document provides critical safety and logistical information for the handling of this compound, a thiosemicarbazide derivative used in research settings. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety and Hazard Information
This compound belongs to the thiosemicarbazide class of compounds. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the safety profile can be inferred from data on thiosemicarbazide. It should be treated as a hazardous substance.
Potential Health Effects:
-
Inhalation: May cause irritation to the respiratory tract.[1]
-
Skin Contact: May cause skin irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
First Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Personal Protective Equipment (PPE)
A summary of required and recommended personal protective equipment for handling this compound is provided below.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated. | To prevent inhalation of dust or aerosols. |
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where the compound is handled.[2]
-
Wash hands thoroughly after handling.[4]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]
-
Keep away from heat and sources of ignition.[1]
Spill Management:
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material as described for small spills. Prevent the material from entering drains or waterways.[2]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all federal, state, and local regulations for chemical waste disposal.
-
Do not dispose of down the drain or in regular trash.[2]
Experimental Protocols
While specific experimental protocols for this compound are proprietary, the following general workflow is recommended for preparing solutions and conducting in vitro assays.
Signaling Pathway
This compound is an inhibitor of Carbonic Anhydrase II (CAII). CAII has been shown to regulate the differentiation of ameloblasts through an intracellular pH-dependent JNK signaling pathway.[5] Inhibition of CAII can lead to changes in intracellular pH, which in turn can modulate the activity of the JNK signaling pathway, affecting cellular processes like proliferation and differentiation.[5]
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Carbonic anhydrase II regulates differentiation of ameloblasts via intracellular pH-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
